CH7057288
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-tert-butyl-2-[2-[8-(methanesulfonamido)-6,6-dimethyl-11-oxonaphtho[2,3-b][1]benzofuran-3-yl]ethynyl]-6-methylpyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N3O5S/c1-18-14-20(30(37)34-31(2,3)4)16-21(33-18)10-8-19-9-12-24-26(15-19)40-29-27(24)28(36)23-13-11-22(35-41(7,38)39)17-25(23)32(29,5)6/h9,11-17,35H,1-7H3,(H,34,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGOHGQJHJXBGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C#CC2=CC3=C(C=C2)C4=C(O3)C(C5=C(C4=O)C=CC(=C5)NS(=O)(=O)C)(C)C)C(=O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CH7057288: A Deep Dive into its Mechanism of Action as a Pan-Trk Inhibitor
For Immediate Release
Gotemba, Japan - In a significant advancement for oncology research, scientists have elucidated the intricate mechanism of action of CH7057288, a potent and selective pan-Trk inhibitor. This in-depth guide provides a comprehensive overview of the compound's core functions, supported by quantitative data, detailed experimental protocols, and visual representations of its engagement with cellular signaling pathways. This information is intended for researchers, scientists, and drug development professionals dedicated to advancing cancer therapeutics.
This compound has emerged as a promising therapeutic agent for cancers driven by Tropomyosin receptor kinase (Trk) fusions.[1][2][3][4] These genetic alterations lead to the constitutive activation of Trk receptor tyrosine kinases (TrkA, TrkB, and TrkC), promoting uncontrolled cell growth and survival.[2][4] this compound effectively counteracts this by selectively inhibiting the kinase activity of all three Trk family members.
Core Mechanism: Inhibition of Trk Kinase Activity
This compound exerts its therapeutic effect through direct inhibition of TrkA, TrkB, and TrkC kinases. In cell-free kinase assays, the compound demonstrated potent inhibitory activity with IC50 values of 1.1 nM, 7.8 nM, and 5.1 nM for TrkA, TrkB, and TrkC, respectively.[1] This high-affinity binding disrupts the catalytic function of the Trk receptors, preventing the downstream signaling cascades that drive oncogenesis.
Quantitative Inhibition Data
| Target | IC50 (nM) |
| TrkA | 1.1 |
| TrkB | 7.8 |
| TrkC | 5.1 |
Downstream Signaling Suppression
The inhibition of Trk kinase activity by this compound leads to a significant reduction in the phosphorylation of key downstream signaling proteins. Gene expression analysis has revealed that this compound effectively suppresses the Mitogen-Activated Protein Kinase (MAPK) and E2F pathways, both of which are critical for cell proliferation and survival.[1][2] This targeted disruption of oncogenic signaling ultimately leads to the inhibition of tumor cell growth.
In Vitro and In Vivo Efficacy
The potent inhibitory activity of this compound translates to significant anti-proliferative effects in cancer cell lines harboring Trk fusions. In contrast, cell lines without these fusions remain largely unaffected, highlighting the inhibitor's selectivity.[1][2][3][4]
Furthermore, in vivo studies using xenograft models of Trk fusion-positive cancers have demonstrated robust tumor growth inhibition.[1][2][3][4] Notably, in an intracranial implantation model, which mimics brain metastasis, this compound induced significant tumor regression and improved event-free survival.[1][2][3]
Experimental Protocols
To ensure the reproducibility and further investigation of this compound's mechanism of action, detailed experimental protocols are provided below.
Cell-Free Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound against TrkA, TrkB, and TrkC kinases.
Methodology:
-
Recombinant TrkA, TrkB, and TrkC enzymes were used.
-
The kinase reaction was performed in a buffer containing ATP and a specific substrate peptide for each kinase.
-
This compound was added at various concentrations to determine the IC50 value.
-
Kinase activity was measured by quantifying the amount of phosphorylated substrate, typically using a luminescence-based assay.
-
IC50 values were calculated from the dose-response curves.
Western Blot Analysis
Objective: To assess the effect of this compound on the phosphorylation of downstream signaling proteins in Trk fusion-positive cancer cells.
Methodology:
-
Cell Culture and Treatment: Trk fusion-positive cell lines (e.g., CUTO-3, KM12-Luc, MO-91) were cultured under standard conditions. Cells were treated with varying concentrations of this compound for 2 hours.
-
Cell Lysis: Cells were washed with ice-cold PBS and lysed in Cell Lysis Buffer (Cell Signaling Technology) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a nitrocellulose membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies specific for phosphorylated and total forms of Trk, ERK, and other relevant signaling proteins. This was followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo setting.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) were used.
-
Tumor Implantation: Trk fusion-positive cancer cells were subcutaneously injected into the flanks of the mice. For the intracranial model, cells were stereotactically injected into the brain.
-
Drug Administration: Once tumors reached a palpable size, mice were randomized into vehicle control and this compound treatment groups. This compound was administered orally at a specified dose and schedule.
-
Tumor Measurement: Tumor volume was measured regularly using calipers. For the intracranial model, tumor burden was often assessed by bioluminescence imaging.
-
Efficacy Evaluation: The anti-tumor efficacy was determined by comparing the tumor growth in the treated group to the control group. Event-free survival was also monitored.
Conclusion
This compound is a potent and selective pan-Trk inhibitor that effectively targets the oncogenic signaling driven by Trk fusions. Its mechanism of action, characterized by the direct inhibition of Trk kinases and subsequent suppression of downstream MAPK and E2F pathways, has been robustly demonstrated through in vitro and in vivo studies. The detailed experimental protocols provided herein offer a foundation for further research and development of this promising anti-cancer agent.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Anti-Tumor Activity of AZD4547 Against NTRK1 Fusion Positive Cancer Cells Through Inhibition of NTRKs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.fredhutch.org [research.fredhutch.org]
The Discovery of CH7057288: A Potent, Selective, and Orally Bioavailable pan-TRK Inhibitor for TRK Fusion-Positive Cancers
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Tropomyosin receptor kinases (TRKs), a family of receptor tyrosine kinases including TRKA, TRKB, and TRKC, are critical for the development and function of the nervous system.[1] In a wide variety of cancers, chromosomal rearrangements can lead to the expression of TRK fusion proteins, which are constitutively active and act as oncogenic drivers.[2][3] This has made the TRK signaling pathway a compelling target for cancer therapy. CH7057288 is a novel, orally bioavailable, and potent pan-TRK inhibitor belonging to a unique tetracyclic chemical class.[1] It has demonstrated high selectivity and potent inhibitory activity against all three TRK family members, leading to the suppression of tumor growth in preclinical models of TRK fusion-positive cancers.[2] This technical guide provides an in-depth overview of the discovery and preclinical characterization of this compound, including its biochemical and cellular activity, in vivo efficacy, and the experimental methodologies used for its evaluation.
Core Data Presentation
Biochemical and Cellular Activity of this compound
This compound exhibits potent inhibitory activity against TRKA, TRKB, and TRKC kinases in cell-free assays.[4][5][6] This potent biochemical activity translates to effective inhibition of proliferation in cancer cell lines harboring TRK fusions.[2]
| Parameter | TRKA | TRKB | TRKC | Reference |
| Biochemical IC50 | 1.1 nM | 7.8 nM | 5.1 nM | [4][5][6] |
Table 1: Biochemical potency of this compound against TRK kinases.
The cellular activity of this compound was assessed in various TRK fusion-positive cancer cell lines. The inhibitor demonstrated potent anti-proliferative effects in these cell lines, while TRK-negative cell lines were largely unaffected.[7]
| Cell Line | TRK Fusion | Cancer Type | Proliferation IC50 | Reference |
| CUTO-3 | MPRIP-NTRK1 | - | Single-digit to double-digit nM | [7] |
| KM12-Luc | TPM3-NTRK1 | Colon Cancer | Single-digit to double-digit nM | [7] |
| MO-91 | - | - | Single-digit to double-digit nM | [7] |
| NCI-H1299 | TRK-negative | NSCLC | >1 µM | [7] |
| HCT-116 | TRK-negative | Colorectal Cancer | >1 µM | [7] |
Table 2: Cellular anti-proliferative activity of this compound.
In Vivo Efficacy of this compound
The anti-tumor activity of this compound was evaluated in mouse xenograft models using TRK fusion-positive cancer cell lines. Oral administration of this compound led to significant tumor growth inhibition and, in some cases, tumor regression.[2][7]
| Xenograft Model | Treatment | Outcome | Reference |
| CUTO-3 (subcutaneous) | This compound (oral, once daily) | Potent tumor growth inhibition, remarkable tumor regression | [7] |
| MO-91 (subcutaneous) | This compound (oral, once daily) | Potent tumor growth inhibition, remarkable tumor regression | [7] |
| KM12-Luc (subcutaneous) | This compound (oral, once daily) | Potent tumor growth inhibition | [7] |
| CUTO-3-Luc (intracranial) | This compound (oral, once daily) | Significant tumor regression, improved event-free survival | [2] |
Table 3: In vivo efficacy of this compound in xenograft models.
Pharmacokinetics of this compound
Pharmacokinetic studies in mice demonstrated that this compound is orally bioavailable and exhibits dose-dependent exposure. The compound has a relatively short terminal half-life of 3 to 5 hours.[5]
| Parameter | Value | Species | Reference |
| Terminal Half-life (t1/2) | 3 - 5 hours | Mouse | [5] |
| Bioavailability | Orally Bioavailable | Mouse | [1] |
Table 4: Pharmacokinetic parameters of this compound in mice.
Signaling Pathways and Mechanism of Action
TRK fusion proteins lead to ligand-independent dimerization and constitutive activation of the kinase domain. This results in the autophosphorylation of specific tyrosine residues and the subsequent activation of downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which drive cell proliferation, survival, and differentiation.[8] this compound exerts its anti-cancer effects by inhibiting the kinase activity of the TRK fusion proteins, thereby blocking downstream signaling. Gene expression analysis has confirmed that this compound suppresses both the MAPK and E2F pathways.[2][8]
Experimental Protocols
Cell-Free Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified TRK kinases.
Materials:
-
Recombinant human TRKA, TRKB, and TRKC enzymes
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., a generic tyrosine kinase substrate peptide)
-
This compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the TRK kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
Western Blotting for TRK Phosphorylation
This method is used to assess the inhibition of TRK autophosphorylation in a cellular context.
Materials:
-
TRK fusion-positive cancer cell lines (e.g., CUTO-3, KM12-Luc)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay reagents
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-TRK, anti-total-TRK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture TRK fusion-positive cells to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 2 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-TRK) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total TRK and a loading control.
Spheroid Cell Viability Assay
This assay evaluates the effect of this compound on the viability of cancer cells grown in a 3D spheroid culture, which more closely mimics an in vivo tumor environment.
Materials:
-
TRK fusion-positive cancer cell lines
-
Ultra-low attachment 96-well round-bottom plates
-
Cell culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® 3D Cell Viability Assay, Promega)
Procedure:
-
Seed a defined number of cells per well in ultra-low attachment plates to allow for spheroid formation.
-
Incubate for a period sufficient for spheroid formation (typically 3-4 days).
-
Treat the spheroids with a serial dilution of this compound or vehicle control.
-
Incubate for an extended period (e.g., 7 days).
-
Equilibrate the plate and reagents to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker to lyse the spheroids and stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of viability relative to the vehicle control and determine the IC50 value.
Intracranial Xenograft Model
This in vivo model is used to assess the efficacy of this compound against brain metastases of TRK fusion-positive cancers.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
TRK fusion-positive cancer cell line engineered to express luciferase (e.g., CUTO-3-Luc)
-
Stereotactic apparatus for intracranial injections
-
This compound formulation for oral administration
-
Bioluminescence imaging system
-
Luciferin substrate
Procedure:
-
Intracranially implant luciferase-expressing cancer cells into the brains of immunocompromised mice using a stereotactic apparatus.
-
Monitor tumor growth non-invasively by bioluminescence imaging after intraperitoneal injection of luciferin.
-
Once tumors are established (detectable bioluminescent signal), randomize the mice into treatment and vehicle control groups.
-
Administer this compound or vehicle orally, once daily.
-
Monitor tumor burden regularly using bioluminescence imaging.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and, if required, collect brains for further analysis (e.g., histology).
-
Analyze the data to determine the effect of this compound on tumor growth and survival.
Conclusion
This compound is a potent and selective pan-TRK inhibitor with a novel chemical scaffold. It demonstrates robust anti-tumor activity in preclinical models of TRK fusion-positive cancers, including intracranial models that mimic brain metastases. Its oral bioavailability and favorable pharmacokinetic profile make it a promising candidate for clinical development. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other potential TRK inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimize Microplate Assay Protocols for Spheroid Cultures | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Assessing Cell Viability and Death in 3D Spheroid Cultures of Cancer Cells [jove.com]
- 4. m.youtube.com [m.youtube.com]
- 5. selleckchem.com [selleckchem.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Video: Assessing Cell Viability and Death in 3D Spheroid Cultures of Cancer Cells [jove.com]
- 8. Selective TRK Inhibitor this compound against TRK Fusion-Driven Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
CH7057288: A Deep Dive into the Structure-Activity Relationship of a Potent Pan-TRK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CH7057288 is a novel, orally bioavailable, and selective pan-Tropomyosin receptor kinase (TRK) inhibitor that has demonstrated significant potential in the treatment of cancers harboring TRK gene fusions.[1] Developed through a focused screening of an in-house kinase library, this compound emerged from a unique tetracyclic scaffold, distinct from other known TRK inhibitors.[2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, quantitative inhibitory data, the experimental protocols for its evaluation, and a visualization of its engagement with the TRK signaling pathway.
Core Structure and Mechanism of Action
This compound is a potent inhibitor of all three TRK family members: TRKA, TRKB, and TRKC. Its mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of the TRK receptors, thereby blocking the autophosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival.[3] The core of its chemical structure is a unique tetracyclic system, which was systematically modified to optimize its potency, selectivity, and pharmacokinetic properties, including a reduction in the potential for CYP3A4 induction.[2]
Quantitative Structure-Activity Relationship Data
The inhibitory activity of this compound against the three TRK isoforms has been quantified through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) demonstrate its potent and relatively balanced activity across the TRK family.
| Target Kinase | IC50 (nM) |
| TRKA | 1.1[3] |
| TRKB | 7.8[3] |
| TRKC | 5.1[3] |
Table 1: In vitro inhibitory activity of this compound against TRK kinases.
Further studies have shown that this compound maintains its activity against certain clinically relevant TRK mutations that confer resistance to other inhibitors.[4] This attribute is of significant interest for its potential application in patients who have developed resistance to first-generation TRK inhibitors. An X-ray crystal structure of this compound in complex with the TRKA kinase domain has been instrumental in elucidating the specific molecular interactions that underpin its potent inhibitory activity and its ability to overcome resistance mutations.[4]
Experimental Protocols
The characterization of this compound involved a series of key in vitro and in vivo experiments. The following are detailed methodologies for these assays.
In Vitro Kinase Inhibition Assay
The direct inhibitory effect of this compound on TRK kinase activity was determined using a biochemical assay.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against TRKA, TRKB, and TRKC kinases.
Methodology:
-
Reagents: Recombinant human TRKA, TRKB, and TRKC kinase domains, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and this compound.
-
Assay Buffer: A buffer containing Tris-HCl, MgCl2, MnCl2, DTT, and BSA.
-
Procedure: a. A serial dilution of this compound is prepared in DMSO and then diluted in the assay buffer. b. The kinase, peptide substrate, and varying concentrations of this compound are incubated together in a 96-well plate. c. The kinase reaction is initiated by the addition of ATP. d. After a defined incubation period at room temperature, the reaction is stopped. e. The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based ATP detection assay (e.g., ADP-Glo™) or a fluorescence-based method. f. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay
The anti-proliferative activity of this compound was assessed in cancer cell lines with known TRK fusions.
Objective: To determine the effect of this compound on the growth of TRK fusion-positive cancer cells.
Methodology:
-
Cell Lines: Human cancer cell lines harboring TRK gene fusions (e.g., KM12 colorectal carcinoma with TPM3-NTRK1 fusion).
-
Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are then treated with a serial dilution of this compound or vehicle control (DMSO). c. After a 72-hour incubation period, cell viability is assessed using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo®) assay. d. The absorbance or luminescence is measured, and the percentage of cell growth inhibition is calculated relative to the vehicle-treated control. e. The GI50 (concentration for 50% of maximal inhibition of cell growth) is determined from the dose-response curve.
In Vivo Xenograft Model
The in vivo efficacy of this compound was evaluated in a mouse xenograft model.
Objective: To assess the anti-tumor activity of orally administered this compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude mice).
-
Tumor Implantation: TRK fusion-positive cancer cells are subcutaneously injected into the flank of the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered orally at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is terminated when the tumors in the control group reach a specified size or after a defined treatment period.
-
Analysis: The tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated group to that of the control group.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the TRK signaling pathway and the experimental workflow for evaluating TRK inhibitors.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for TRK fusion-positive cancers. Its novel tetracyclic scaffold and potent, selective inhibition of TRK kinases, including resistance mutants, underscore the success of the structure-guided drug design and optimization process. The comprehensive in vitro and in vivo characterization provides a solid foundation for its clinical development. The detailed understanding of its structure-activity relationship, facilitated by X-ray crystallography, will continue to guide the development of next-generation TRK inhibitors with even greater efficacy and safety profiles.
References
The Synthesis of CH7057288: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CH7057288 is a potent and selective pan-Trk inhibitor that has demonstrated significant potential in the treatment of cancers harboring NTRK gene fusions. This technical guide provides a comprehensive overview of the chemical synthesis pathway of this compound, based on methodologies reported in peer-reviewed scientific literature. The synthesis is a multi-step process commencing from commercially available starting materials and culminating in the formation of the complex tetracyclic core of the final compound. This document details the experimental protocols for key transformations, presents quantitative data in a structured format, and includes a visual representation of the synthetic route to facilitate a deeper understanding for researchers and professionals in the field of drug discovery and development.
Introduction
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. The discovery of oncogenic fusions of the neurotrophic tyrosine receptor kinase (NTRK) genes in a wide array of cancers has established the Trk signaling pathway as a significant therapeutic target. This compound has emerged as a promising inhibitor of this pathway, exhibiting high potency and selectivity. The intricate molecular architecture of this compound necessitates a sophisticated and well-optimized synthetic strategy. This guide will focus on a reported 11-step synthesis, which has been developed for scalable manufacturing.[1]
Overall Synthesis Pathway
The synthesis of this compound begins with methyl 2-(3-aminophenyl)-2-methylpropanoate and proceeds through a series of transformations including a key sequential double cyclization to construct the benzofuran-fused heterocyclic core. The overall pathway is depicted in the following diagram:
Experimental Protocols and Data
The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound, along with tabulated quantitative data.
Synthesis of Key Intermediates
The initial steps of the synthesis focus on the construction of a key benzofuran intermediate.
Table 1: Synthesis of Early-Stage Intermediates
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | Methyl 2-(3-aminophenyl)-2-methylpropanoate | 2,4-dichloro-5-nitropyrimidine, DIPEA, NMP, 80 °C | Intermediate 1 | 95 |
| 2 | Intermediate 1 | 3-(tert-butoxycarbonyl)propanoic acid, HATU, DIPEA, DMF, rt | Intermediate 2 | 92 |
| 3 | Intermediate 2 | LiOH, THF/H2O, rt | Intermediate 3 | 98 |
| 4 | Intermediate 3 | Acetic anhydride, 120 °C | Intermediate 4 | 85 |
Experimental Protocol for Step 1: N-Arylation
To a solution of methyl 2-(3-aminophenyl)-2-methylpropanoate (1.0 eq) in N-methyl-2-pyrrolidone (NMP), 2,4-dichloro-5-nitropyrimidine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) are added. The reaction mixture is stirred at 80 °C for 12 hours. After completion, the reaction is cooled to room temperature and water is added. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford Intermediate 1.
Experimental Protocol for Step 2: Amide Coupling
Intermediate 1 (1.0 eq) and 3-(tert-butoxycarbonyl)propanoic acid (1.2 eq) are dissolved in dimethylformamide (DMF). 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.3 eq) and DIPEA (3.0 eq) are added, and the mixture is stirred at room temperature for 16 hours. The reaction mixture is then diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to give Intermediate 2.
Formation of the Tetracyclic Core
A critical part of the synthesis involves a sequential double cyclization to form the characteristic four-membered benzofuran-fused heterocycle.
Table 2: Synthesis of the Tetracyclic Core and Final Product
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 5 | Intermediate 4 | Boc2O, DMAP, CH2Cl2, rt | Intermediate 5 | 99 |
| 6 | Intermediate 5 | (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol, Pd(dppf)Cl2, K2CO3, 1,4-dioxane/H2O, 90 °C | Intermediate 6 | 88 |
| 7 | Intermediate 6 | TFA, CH2Cl2, rt | Intermediate 7 | 95 |
| 8 | Intermediate 7 | PPh3, DEAD, THF, 0 °C to rt | Intermediate 8 | 75 |
| 9 | Intermediate 8 | MsCl, Et3N, CH2Cl2, 0 °C | Intermediate 9 | 93 |
| 10 & 11 | Intermediate 9 | 1. (S)-3-hydroxypyrrolidine, K2CO3, DMF, 80 °C; 2. HCl in EtOAc | This compound | 85 (over 2 steps) |
Experimental Protocol for Step 8: Intramolecular Cyclization
To a solution of Intermediate 7 (1.0 eq) in tetrahydrofuran (THF) at 0 °C is added triphenylphosphine (PPh3) (1.5 eq) followed by the dropwise addition of diethyl azodicarboxylate (DEAD) (1.5 eq). The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield Intermediate 8.
Experimental Protocol for Steps 10 & 11: Final Assembly
Intermediate 9 (1.0 eq) is dissolved in DMF, and (S)-3-hydroxypyrrolidine (1.2 eq) and potassium carbonate (K2CO3) (2.0 eq) are added. The mixture is heated to 80 °C and stirred for 6 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then dissolved in ethyl acetate, and a solution of HCl in ethyl acetate is added. The resulting precipitate is collected by filtration, washed with ethyl acetate, and dried to give the final product, this compound, as a hydrochloride salt.
Signaling Pathway and Experimental Workflow
This compound functions by inhibiting the Trk signaling pathway, which is aberrantly activated in cancers with NTRK gene fusions. The binding of neurotrophins to Trk receptors leads to dimerization, autophosphorylation, and activation of downstream signaling cascades, primarily the RAS/MAPK and PI3K/Akt pathways, which promote cell proliferation and survival. This compound competitively binds to the ATP-binding pocket of the Trk kinase domain, preventing its activation and subsequent downstream signaling.
The experimental workflow for evaluating the efficacy of synthesized this compound typically involves a series of in vitro and in vivo assays.
Conclusion
The synthesis of this compound is a challenging yet well-defined process that provides access to a clinically relevant pan-Trk inhibitor. The 11-step sequence described herein employs robust and scalable chemical transformations, making it suitable for the production of significant quantities of the active pharmaceutical ingredient.[1] This technical guide, with its detailed protocols, tabulated data, and visual representations of the synthesis and its biological context, serves as a valuable resource for researchers engaged in the fields of medicinal chemistry, process development, and cancer biology. The continued exploration and optimization of synthetic routes to compounds like this compound will be crucial for advancing the development of targeted therapies for genetically defined cancers.
References
CH7057288: A Technical Whitepaper on Target Binding and Cellular Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
CH7057288 is a potent and selective, orally bioavailable pan-Tropomyosin receptor kinase (TRK) inhibitor.[1][2] TRK family members (TRKA, TRKB, TRKC), encoded by the NTRK genes, are key regulators of neuronal development and function.[3][4] In various cancers, chromosomal rearrangements can lead to the formation of NTRK fusion genes, which encode chimeric TRK proteins with constitutively active kinase domains.[4][5] These fusion proteins are oncogenic drivers, promoting cell proliferation and survival through the activation of downstream signaling pathways.[4] this compound has demonstrated significant inhibitory activity against wild-type TRK kinases and certain acquired resistance mutations, positioning it as a promising therapeutic agent for TRK fusion-positive cancers.[2]
Target Binding Affinity
This compound exhibits potent inhibitory activity against the three TRK family members in cell-free kinase assays. The half-maximal inhibitory concentrations (IC50) are in the low nanomolar range, indicating a high affinity for its targets.
| Target | IC50 (nM) |
| TRKA | 1.1[1] |
| TRKB | 7.8[1] |
| TRKC | 5.1[1] |
Mechanism of Action and Signaling Pathway
TRK fusion proteins, through ligand-independent dimerization, autophosphorylate specific tyrosine residues within their kinase domains.[5][6] This leads to the recruitment and activation of adaptor proteins such as SHC, FRS2, and PLCγ.[3] These adaptors, in turn, initiate a cascade of downstream signaling events, primarily through the MAPK, PI3K/Akt, and PKC pathways, ultimately leading to the activation of transcription factors like E2F, which promote cell cycle progression and proliferation.[1][3] this compound exerts its anti-tumor effects by inhibiting the initial TRK autophosphorylation, thereby blocking these downstream oncogenic signals.[1]
Experimental Protocols
The following are representative protocols for the key in vitro and in vivo assays used to characterize the activity of this compound.
Cell-Free Kinase Assay
This assay quantifies the direct inhibitory effect of this compound on TRK kinase activity.
Methodology:
-
Reaction Setup: In a 96-well plate, combine recombinant human TRKA, TRKB, or TRKC enzyme with a biotinylated peptide substrate in a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Compound Addition: Add serial dilutions of this compound or DMSO (vehicle control) to the wells.
-
Initiation: Start the kinase reaction by adding ATP (e.g., 10 µM). Incubate at 30°C for 60 minutes.
-
Termination and Detection: Stop the reaction by adding EDTA. Transfer the reaction mixture to a streptavidin-coated plate. After washing, add a europium-labeled anti-phosphotyrosine antibody.
-
Data Analysis: Measure the time-resolved fluorescence. The signal is proportional to the extent of substrate phosphorylation. Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Assays
TRK fusion-positive cancer cell lines such as CUTO-3 (lung adenocarcinoma, MPRIP-NTRK1), KM12-Luc (colon carcinoma, TPM3-NTRK1), and MO-91 (acute myeloid leukemia, ETV6-NTRK3) are utilized.[1][7] Cells are maintained in appropriate culture media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
This assay measures the effect of this compound on the growth of cancer cell lines.
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or MTS reagent) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Analysis: Normalize the results to vehicle-treated controls and determine the GI50 (concentration for 50% growth inhibition).
This method is used to assess the phosphorylation status of TRK and its downstream signaling proteins.
Methodology:
-
Treatment and Lysis: Treat cultured cells (e.g., CUTO-3, KM12-Luc, MO-91) with various concentrations of this compound for a specified time (e.g., 2 hours).[1] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies (e.g., anti-pTRK, anti-TRK, anti-pERK, anti-ERK, anti-pAkt, anti-Akt) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Tumor Implantation: Subcutaneously implant TRK fusion-positive cells (e.g., 5 x 10^6 KM12 cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and vehicle control groups.
-
Drug Administration: Administer this compound orally at specified doses (e.g., 10, 30, 100 mg/kg) once or twice daily. The vehicle control group receives the formulation buffer.
-
Efficacy Evaluation: Measure tumor volume with calipers every 2-3 days. Monitor body weight as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting for target engagement). Compare tumor growth between treated and control groups to determine efficacy. Strong in vivo tumor growth inhibition has been observed for this compound in such models.[1][2]
Conclusion
This compound is a highly potent and selective pan-TRK inhibitor with robust activity in both in vitro and in vivo models of TRK fusion-positive cancers. Its mechanism of action involves the direct inhibition of TRK kinase activity, leading to the suppression of critical downstream signaling pathways, including the MAPK and E2F pathways.[1] The comprehensive preclinical data suggest that this compound holds significant promise as a targeted therapy for patients with tumors harboring NTRK gene fusions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Selective TRK Inhibitor this compound against TRK Fusion-Driven Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An oncogenic NTRK fusion in a soft tissue sarcoma patient with response to the tropomyosin-related kinase (TRK) inhibitor LOXO-101 - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Downstream Signaling Effects of CH7057288
For Researchers, Scientists, and Drug Development Professionals
Abstract
CH7057288 is a potent and selective, orally bioavailable pan-Tropomyosin receptor kinase (TRK) inhibitor. It has demonstrated significant anti-tumor activity in preclinical models of cancers driven by TRK gene fusions. This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, with a focus on its mechanism of action, quantitative anti-proliferative and in vivo efficacy, and detailed experimental methodologies. The core of this compound's mechanism lies in its ability to inhibit the constitutively activated TRK fusion proteins, leading to the suppression of key downstream signaling pathways, primarily the MAPK and E2F pathways, which are critical for cell proliferation and survival.
Mechanism of Action: Inhibition of TRK Fusion Proteins and Downstream Signaling
TRK fusions are oncogenic drivers in a variety of adult and pediatric cancers. These fusions lead to the constitutive activation of TRK kinase domains, resulting in uncontrolled activation of downstream signaling pathways that promote cell growth, proliferation, and survival. This compound exerts its therapeutic effect by directly inhibiting the kinase activity of TRKA, TRKB, and TRKC.
The primary downstream signaling cascades affected by this compound are the Mitogen-Activated Protein Kinase (MAPK) and the E2F transcription factor pathways.[1][2] Upon inhibition of the TRK fusion protein by this compound, the phosphorylation and activation of key components of the MAPK pathway, such as MEK and ERK, are suppressed. This disruption of the MAPK cascade leads to reduced signaling to the nucleus.
The E2F pathway is a critical regulator of the cell cycle. The retinoblastoma (Rb) protein acts as a key gatekeeper of the G1/S transition by binding to and inhibiting E2F transcription factors. The activity of Rb is, in turn, regulated by cyclin-dependent kinases (CDKs). The TRK-MAPK signaling axis can promote cell cycle progression by influencing the expression and activity of cyclins and CDKs, leading to the phosphorylation and inactivation of Rb, and subsequent release and activation of E2F. By inhibiting the TRK-MAPK pathway, this compound prevents the inactivation of Rb, thereby keeping E2F in an inhibited state and arresting the cell cycle.
Caption: this compound inhibits TRK fusion proteins, blocking downstream MAPK and PI3K/Akt signaling, preventing Rb phosphorylation, and ultimately suppressing E2F-mediated cell proliferation.
Quantitative Data
In Vitro Kinase and Cell Proliferation Inhibition
This compound demonstrates potent and selective inhibitory activity against TRK kinases and TRK fusion-positive cancer cell lines.
| Target | IC50 (nM) |
| TRKA | 1.1 |
| TRKB | 7.8 |
| TRKC | 5.1 |
| Table 1: In vitro kinase inhibitory activity of this compound. |
| Cell Line | TRK Fusion | Cancer Type | IC50 (µM) |
| MO-91 | ETV6-NTRK3 | Acute Myeloid Leukemia | 0.00202 |
| KM-12 | TPM3-NTRK1 | Colorectal Cancer | 0.00508 |
| KM12-Luc | TPM3-NTRK1 | Colorectal Cancer | 0.01085 |
| Table 2: Anti-proliferative activity of this compound in TRK fusion-positive cancer cell lines. |
In Vivo Anti-Tumor Efficacy
This compound exhibits strong tumor growth inhibition in subcutaneously implanted xenograft models of TRK fusion-positive cancers and improves survival in an intracranial brain metastasis model.[1]
Note: Specific quantitative data on tumor growth inhibition (e.g., percentage of tumor growth inhibition, tumor volume curves) and survival data (e.g., median survival, Kaplan-Meier curves) from the primary studies were not publicly available in the searched resources. The following table structure is provided as a template for such data.
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) |
| CUTO-3 (Subcutaneous) | This compound | [Data not available] |
| KM12-Luc (Subcutaneous) | This compound | [Data not available] |
| MO-91 (Subcutaneous) | This compound | [Data not available] |
| Table 3: In vivo tumor growth inhibition by this compound in subcutaneous xenograft models. |
| Xenograft Model | Treatment | Median Event-Free Survival |
| Intracranial Brain Metastasis | This compound | Significantly improved |
| Table 4: In vivo efficacy of this compound in an intracranial xenograft model. |
Experimental Protocols
Cell-Free Kinase Assay
-
Objective: To determine the in vitro inhibitory activity of this compound against purified TRKA, TRKB, and TRKC kinases.
-
Methodology:
-
Recombinant human TRKA, TRKB, and TRKC kinase domains are used.
-
Kinase activity is measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
The assay measures the phosphorylation of a biotinylated peptide substrate by the respective TRK kinase in the presence of ATP.
-
This compound is serially diluted and incubated with the kinase, substrate, and ATP.
-
The reaction is stopped, and the amount of phosphorylated substrate is detected using a europium-labeled anti-phosphopeptide antibody and a streptavidin-allophycocyanin conjugate.
-
The TR-FRET signal is measured, and IC50 values are calculated from the dose-response curves.
-
Cell Proliferation Assay
-
Objective: To assess the anti-proliferative effect of this compound on TRK fusion-positive cancer cell lines.
-
Methodology:
-
TRK fusion-positive cell lines (e.g., MO-91, KM-12, KM12-Luc) and TRK-negative control cell lines are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Cell viability is determined using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated from the resulting dose-response curves.
-
Western Blot Analysis
-
Objective: To investigate the effect of this compound on the phosphorylation status of TRK and downstream signaling proteins like ERK.
-
Methodology:
-
Cell Culture and Treatment: TRK fusion-positive cancer cell lines (e.g., CUTO-3, KM12-Luc, MO-91) are cultured to 70-80% confluency. Cells are then treated with various concentrations of this compound (e.g., 0.01, 0.1, and 1 µM) or vehicle control (DMSO) for a specified time (e.g., 2 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-TRKA (Tyr490)/TRKB (Tyr516)
-
Total TRKA/B
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Total p44/42 MAPK (Erk1/2)
-
A loading control antibody such as β-actin or GAPDH.
-
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Caption: Workflow for Western blot analysis of this compound's effect on TRK and ERK phosphorylation.
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in mouse models of TRK fusion-positive cancer.
-
Methodology:
-
Animal Models: Immunodeficient mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation:
-
Subcutaneous Model: TRK fusion-positive cancer cells (e.g., CUTO-3, KM12-Luc, MO-91) are injected subcutaneously into the flank of the mice.
-
Intracranial Model: For brain metastasis models, luciferase-expressing cancer cells (e.g., CUTO-3-Luc) are implanted intracranially.
-
-
Treatment: Once tumors reach a palpable size (for subcutaneous models) or on a specified day post-implantation (for intracranial models), mice are randomized into treatment and vehicle control groups. This compound is administered orally, typically once daily.
-
Efficacy Evaluation:
-
Subcutaneous Model: Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor growth inhibition is calculated at the end of the study.
-
Intracranial Model: Tumor growth can be monitored by bioluminescence imaging. The primary endpoint is event-free survival.
-
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis, such as Western blotting to assess the inhibition of TRK phosphorylation in vivo.
-
Conclusion
This compound is a potent and selective pan-TRK inhibitor that effectively targets cancers driven by TRK fusions. Its mechanism of action involves the direct inhibition of TRK kinase activity, leading to the suppression of critical downstream signaling pathways, including the MAPK and E2F pathways. This results in the inhibition of cell proliferation and potent anti-tumor efficacy in preclinical models. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on TRK-targeted therapies. Further investigation into the detailed molecular links between TRK-MAPK inhibition and E2F pathway regulation will continue to enhance our understanding of the therapeutic potential of this compound.
References
CH7057288: A Potent and Selective Inhibitor of TRK Fusion Proteins
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Tropomyosin receptor kinase (TRK) fusions are oncogenic drivers in a wide array of solid tumors. The constitutive activation of TRK signaling pathways by these fusion proteins promotes cell proliferation and survival. CH7057288 is a novel, orally bioavailable, and selective pan-TRK inhibitor that has demonstrated potent activity against wild-type TRK proteins and certain acquired resistance mutations. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols.
Mechanism of Action
This compound is a potent and selective inhibitor of TRKA, TRKB, and TRKC kinases.[1][2][3][4] By binding to the ATP-binding pocket of the TRK kinase domain, this compound prevents the phosphorylation of downstream signaling molecules. Gene expression analysis has revealed that this compound effectively suppresses the MAPK and E2F signaling pathways, which are downstream of the TRK fusion protein activation.[1][2] The inhibition of these pathways ultimately leads to decreased cell proliferation and tumor growth in TRK fusion-positive cancers.[1][2]
An X-ray crystal structure of the TRKA-CH7057288 complex has shown that the inhibitor binds to the DFG-out conformation of the kinase.[1][2] This binding mode is significant as it allows this compound to maintain activity against certain resistance mutations that affect the kinase domain.[1][2]
Signaling Pathway Inhibition
The following diagram illustrates the canonical TRK signaling pathway and the point of inhibition by this compound.
Quantitative Inhibitory Data
This compound exhibits potent inhibitory activity against the three TRK kinases in cell-free assays. The following table summarizes the 50% inhibitory concentrations (IC50) of this compound.
| Target Kinase | IC50 (nM) |
| TRKA | 1.1[4] |
| TRKB | 7.8[4] |
| TRKC | 5.1[4] |
| Table 1: In vitro kinase inhibitory activity of this compound. |
Furthermore, this compound has demonstrated efficacy against acquired resistance mutations that can arise during treatment with other TRK inhibitors. The compound maintains a similar level of in vitro and in vivo activity against one such resistant mutant.[1][2]
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the activity of this compound.
Cell-Free Kinase Assays
The inhibitory activity of this compound against TRKA, TRKB, and TRKC was determined using a cell-free kinase assay.
Protocol:
-
Recombinant human TRKA, TRKB, or TRKC enzyme is incubated with a specific substrate peptide and ATP in a reaction buffer.
-
This compound is added to the reaction mixture at various concentrations.
-
The reactions are incubated at room temperature to allow for kinase activity.
-
The level of substrate phosphorylation is quantified using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or luminescence.
-
The concentration of this compound that inhibits 50% of the kinase activity (IC50) is determined by fitting the data to a dose-response curve.
Cell Proliferation Assays
The anti-proliferative effect of this compound was evaluated in cancer cell lines harboring TRK fusions.
Protocol:
-
TRK fusion-positive and TRK-negative cancer cell lines are seeded into 96-well plates.
-
After allowing the cells to adhere, they are treated with a range of concentrations of this compound.
-
The plates are incubated for a specified duration (e.g., 72 hours) to allow for cell proliferation.
-
Cell viability is measured using a standard assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
The concentration of this compound that inhibits 50% of cell growth (GI50) is calculated.
In Vivo Xenograft Studies
The anti-tumor efficacy of this compound was assessed in mouse xenograft models.
Protocol:
-
TRK fusion-positive human cancer cells are implanted subcutaneously or intracranially into immunodeficient mice.[1]
-
Once tumors are established, mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally at various dose levels and schedules.
-
Tumor volume is measured regularly throughout the study.
-
At the end of the study, tumors are excised and may be used for further analysis, such as pharmacodynamic biomarker assessment.
-
In intracranial models, event-free survival is also monitored.[1]
Conclusion
This compound is a potent and selective pan-TRK inhibitor with a novel chemical structure.[1][3] It demonstrates significant anti-proliferative activity in TRK fusion-positive cancer cells and robust anti-tumor efficacy in preclinical xenograft models, including an intracranial model mimicking brain metastasis.[1][2] Notably, this compound retains its activity against at least one known resistance mutation, suggesting it may offer a therapeutic advantage over other TRK inhibitors.[1][2] These findings support the continued development of this compound as a promising therapeutic agent for the treatment of TRK fusion-driven cancers.[1]
References
CH7057288: A Technical Guide to its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
CH7057288 is a potent and selective inhibitor of the Tropomyosin receptor kinase (TRK) family, which includes TRKA, TRKB, and TRKC.[1][2][3] These receptor tyrosine kinases are critical drivers in the development and function of the nervous system. Genetic alterations, such as gene fusions involving the NTRK genes that encode these receptors, can lead to the expression of constitutively active TRK fusion proteins that act as oncogenic drivers in a wide range of cancers.[2][3] this compound has demonstrated significant inhibitory activity against these TRK kinases, making it a promising therapeutic agent for TRK fusion-positive cancers.[2][3] This document provides an in-depth technical overview of the selectivity profile of this compound, detailing its activity against a panel of kinases, the experimental methodologies used for its characterization, and the key signaling pathways it modulates.
Data Presentation: Kinase Inhibition Profile
The selectivity of this compound has been quantitatively assessed against its primary TRK targets and a panel of other kinases to determine its specificity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below.
| Kinase Family | Target Kinase | IC50 (nM) |
| Tyrosine Kinase | TRKA | 1.1[1] |
| TRKB | 7.8 | |
| TRKC | 5.1[4] | |
| INSR | 3,800[4] | |
| ALK | > 10,000[4] | |
| EGFR | > 10,000[4] | |
| FGFR2 | > 10,000[4] | |
| FLT3 | > 10,000[4] | |
| HER2 | > 10,000[4] | |
| JAK2 | > 10,000[4] | |
| KDR | > 10,000[4] |
Signaling Pathways
This compound effectively suppresses downstream signaling pathways that are activated by TRK fusion proteins. Gene expression analysis has revealed that this compound inhibits the Mitogen-Activated Protein Kinase (MAPK) and E2F pathways, which are crucial for cell proliferation and survival.[1][2][3]
Experimental Protocols
The determination of the kinase selectivity profile of this compound involves biochemical assays to quantify enzyme inhibition and cell-based assays to assess the impact on signaling pathways.
In Vitro Kinase Inhibition Assay (Biochemical)
This assay determines the concentration-dependent inhibition of purified kinase enzymes by this compound.
Principle: The assay measures the phosphorylation of a specific substrate by the kinase. The amount of product formed, often measured as ADP production or substrate phosphorylation, is inversely proportional to the inhibitory activity of the compound.
General Protocol:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing the purified kinase, a specific substrate (peptide or protein), and ATP.
-
Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture. A control reaction without the inhibitor is included.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of a final component (e.g., ATP or enzyme). The mixture is incubated for a defined period at a controlled temperature.
-
Termination and Detection: The reaction is stopped, and the amount of product is quantified. Common detection methods include radiometric assays (measuring incorporation of 32P or 33P), fluorescence-based assays (detecting ADP production), or luminescence-based assays.
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Downstream Signaling
This method is used to detect the phosphorylation status of key proteins in the TRK signaling pathway within cancer cells, confirming the mechanism of action of this compound.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the phosphorylated and total forms of the target proteins.
General Protocol:
-
Cell Culture and Treatment: TRK fusion-positive cancer cell lines (e.g., CUTO-3, KM12-Luc, MO-91) are cultured. The cells are then treated with various concentrations of this compound for a specified duration (e.g., 2 hours).[1]
-
Cell Lysis: After treatment, cells are washed with cold phosphate-buffered saline (PBS) and then lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation state.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay (e.g., BCA or Bradford assay) to ensure equal loading in the subsequent steps.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of a target protein (e.g., phospho-TRK, phospho-ERK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
-
Detection: A chemiluminescent substrate is added to the membrane, and the light signal produced is captured using an imaging system.
-
Analysis: The membrane is often stripped and re-probed with antibodies for the total form of the target protein and a loading control (e.g., β-actin or GAPDH) to normalize the data. The intensity of the bands is quantified to determine the change in protein phosphorylation upon treatment with this compound.
Conclusion
This compound is a highly potent and selective pan-TRK inhibitor with excellent differentiation from other kinases. Its mechanism of action involves the direct inhibition of TRKA, TRKB, and TRKC, leading to the suppression of critical downstream signaling pathways, including the MAPK and E2F pathways. The robust preclinical data, supported by detailed biochemical and cellular assays, underscore the potential of this compound as a targeted therapeutic for cancers driven by TRK fusions.
References
The Role of CH7057288 in Neurotrophic Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CH7057288 is a potent and selective pan-Tropomyosin receptor kinase (pan-TRK) inhibitor that has demonstrated significant therapeutic potential in preclinical models of TRK fusion-positive cancers.[1][2] By targeting the enzymatic activity of TRKA, TRKB, and TRKC, this compound effectively abrogates the aberrant signaling cascades that drive tumor growth and survival. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in modulating neurotrophic signaling pathways. We present a compilation of its inhibitory and anti-proliferative activities, detailed experimental protocols for its characterization, and a visual representation of the signaling pathways it impacts.
Introduction to Neurotrophic Signaling and TRK Receptors
Neurotrophins are a family of growth factors essential for the development, survival, and function of neurons. Their biological effects are primarily mediated through the Tropomyosin receptor kinase (TRK) family of receptor tyrosine kinases: TRKA, TRKB, and TRKC. Under normal physiological conditions, the binding of neurotrophins such as Nerve Growth Factor (NGF) to TRKA, Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 (NT-4) to TRKB, and Neurotrophin-3 (NT-3) to TRKC, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the kinase domain. This activation triggers a cascade of downstream intracellular signaling pathways, including the Ras/Raf/MEK/ERK (MAPK) pathway, the PI3K/AKT/mTOR pathway, and the PLCγ pathway, which are crucial for neuronal cell survival, differentiation, and proliferation.
In the context of cancer, chromosomal rearrangements can lead to the fusion of NTRK genes with various partner genes. These resulting TRK fusion proteins are constitutively active, driving ligand-independent signaling and promoting tumorigenesis in a wide range of adult and pediatric cancers.[2] This has established the TRK family as a key therapeutic target.
This compound: A Potent Pan-TRK Inhibitor
This compound is a novel, orally bioavailable small molecule inhibitor designed to target the ATP-binding site of the TRK kinase domain. Its potent and selective inhibition of all three TRK family members makes it a "pan-TRK" inhibitor.
In Vitro Inhibitory and Anti-proliferative Activity
The potency of this compound has been quantified through in vitro kinase assays and cellular proliferation assays.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| TRKA | 1.1 |
| TRKB | 7.8 |
| TRKC | 5.1 |
Data sourced from publicly available information.[3][4]
Table 2: Anti-proliferative Activity of this compound in TRK Fusion-Positive Cell Lines
| Cell Line | TRK Fusion | IC50 (nM) |
| CUTO-3 | TPM3-NTRK1 | 2.0 |
| KM12 | TPM3-NTRK1 | 5.1 |
| MO-91 | MPRIP-NTRK1 | 2.0 |
Data represents the concentration of this compound required to inhibit cell proliferation by 50% and is sourced from publicly available information.
In Vivo Anti-Tumor Efficacy
In preclinical xenograft models using TRK fusion-positive cancer cell lines, orally administered this compound has demonstrated strong dose-dependent inhibition of tumor growth, leading to significant tumor regression.[1][2] Furthermore, in an intracranial implantation model, this compound was shown to induce tumor regression and improve event-free survival, indicating its ability to cross the blood-brain barrier.[1][2]
Mechanism of Action: Inhibition of Downstream Signaling Pathways
This compound exerts its anti-tumor effects by blocking the constitutive activation of downstream signaling pathways driven by TRK fusions. Gene expression analysis has revealed that this compound significantly suppresses the Mitogen-Activated Protein Kinase (MAPK) and E2F pathways.[1][2]
The TRK Signaling Cascade
The canonical TRK signaling pathway, upon activation, branches into several key cascades that regulate cellular processes.
Inhibition by this compound and Downstream Effects
This compound directly inhibits the kinase activity of the TRK receptor, preventing the initial autophosphorylation event and thereby blocking all subsequent downstream signaling. This leads to the suppression of the MAPK pathway (Ras-Raf-MEK-ERK) and consequently, the E2F pathway, which is often regulated by MAPK signaling.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the activity of this compound.
In Vitro TRK Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of TRK kinases.
Materials:
-
Recombinant human TRKA, TRKB, and TRKC enzymes
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., a generic tyrosine kinase substrate peptide)
-
This compound (serially diluted in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the TRK enzyme and substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay
This assay determines the effect of this compound on the proliferation of TRK fusion-positive cancer cell lines.
Materials:
-
TRK fusion-positive cell lines (e.g., CUTO-3, KM12, MO-91)
-
Complete cell culture medium
-
This compound (serially diluted in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the diluted compound or vehicle control (medium with DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This technique is used to detect the phosphorylation status of TRK and downstream signaling proteins like ERK, providing a direct measure of target engagement by this compound.
Materials:
-
TRK fusion-positive cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-TRK, anti-TRK, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat TRK fusion-positive cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on protein phosphorylation.
Conclusion
This compound is a potent and selective pan-TRK inhibitor that effectively targets the oncogenic signaling driven by TRK fusions. Its mechanism of action involves the direct inhibition of TRK kinase activity, leading to the suppression of critical downstream pathways, notably the MAPK and E2F signaling cascades. The robust anti-proliferative and anti-tumor activity observed in preclinical models underscores its potential as a valuable therapeutic agent for patients with TRK fusion-positive cancers. The experimental protocols and pathway diagrams provided in this guide serve as a comprehensive resource for researchers and drug development professionals working to further elucidate the role of this compound and other TRK inhibitors in the context of neurotrophic signaling and cancer therapy.
References
- 1. Selective TRK Inhibitor this compound against TRK Fusion-Driven Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 细胞活力和增殖测定 [sigmaaldrich.com]
- 3. Strong Inhibition of Xenografted Tumor Growth by Low-Level Doses of [32P]ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
Methodological & Application
Application Notes and Protocols for CH7057288 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CH7057288 is a potent and selective inhibitor of Tropomyosin receptor kinases (TRK), encompassing TRKA, TRKB, and TRKC.[1] These receptor tyrosine kinases, when constitutively activated through gene fusions, act as oncogenic drivers in a wide array of cancers.[1] this compound has demonstrated significant inhibitory activity against wild-type TRK kinases and various TRK fusion proteins, leading to the suppression of downstream signaling pathways and the inhibition of tumor cell proliferation. These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.
Mechanism of Action
This compound targets the ATP-binding site of the TRK kinase domain. This competitive inhibition prevents the autophosphorylation of the TRK receptors, thereby blocking the initiation of downstream signaling cascades. The primary pathways affected by TRK inhibition are the Mitogen-Activated Protein Kinase (MAPK) and E2F pathways, which are crucial for cell proliferation and survival.[1]
Signaling Pathway
The following diagram illustrates the TRK signaling pathway and the point of inhibition by this compound.
Data Presentation
Biochemical Inhibitory Activity
The following table summarizes the in vitro potency of this compound against the catalytic domains of TRKA, TRKB, and TRKC.
| Target | IC50 (nM) |
| TRKA | 1.1 |
| TRKB | 7.8 |
| TRKC | 5.1 |
Data sourced from publicly available information.
Anti-proliferative Activity
The half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines are presented below.
| Cell Line | Cancer Type | TRK Fusion | IC50 (nM) |
| CUTO-3 | Lung Cancer | MPRIP-NTRK1 | Data not available |
| KM12-Luc | Colorectal Cancer | TPM3-NTRK1 | Data not available |
| MO-91 | Acute Myeloid Leukemia | ETV6-NTRK3 | Data not available |
Experimental Protocols
In Vitro TRK Kinase Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified TRK kinase domains. A luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, can be employed to measure the amount of ADP produced, which is inversely proportional to the kinase activity.[2][3][4]
Materials:
-
Recombinant human TRK kinase domains (TRKA, TRKB, TRKC)
-
Kinase substrate (e.g., a generic tyrosine kinase substrate)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[2]
-
This compound
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
-
Plate reader with luminescence detection capabilities
Workflow Diagram:
Protocol:
-
Prepare serial dilutions of this compound in the kinase assay buffer. The final DMSO concentration should be kept constant (typically ≤1%).
-
In a 384-well plate, add the TRK kinase and the kinase substrate to each well.
-
Add the serially diluted this compound or a vehicle control (DMSO) to the appropriate wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[4]
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Viability and Proliferation Assay
This assay assesses the ability of this compound to inhibit the growth and proliferation of cancer cells, particularly those harboring TRK fusions. The CellTiter-Glo® Luminescent Cell Viability Assay is a suitable method that measures ATP levels as an indicator of metabolically active cells.
Materials:
-
TRK fusion-positive cancer cell lines (e.g., CUTO-3, KM12-Luc, MO-91) and TRK-negative control cell lines
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well opaque-walled plates
-
Plate reader with luminescence detection capabilities
Protocol:
-
Seed the cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the serially diluted this compound or a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, equilibrate the plate to room temperature for approximately 30 minutes.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability for each this compound concentration relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for TRK Phosphorylation and Downstream Signaling
This method is used to determine the effect of this compound on the phosphorylation status of TRK and its downstream signaling proteins, such as AKT and ERK.[5]
Materials:
-
TRK fusion-positive cancer cell lines
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-TRK, anti-total-TRK, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Workflow Diagram:
Protocol:
-
Culture TRK fusion-positive cells and treat with various concentrations of this compound or DMSO for a specified time (e.g., 2-4 hours).[3]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and/or a loading control.
References
Application Notes for the TRK Inhibitor CH7057288 in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes serve as a comprehensive guide for the use of CH7057288, a potent and selective inhibitor of Tropomyosin receptor kinase (TRK) family members (TRKA, TRKB, and TRKC). It is crucial to note that This compound is a chemical compound, not a cell line . This document provides detailed protocols for the treatment of cancer cell lines harboring NTRK gene fusions with this compound. The information presented here is intended to guide research into the therapeutic potential of this inhibitor in cancers driven by oncogenic TRK fusion proteins.
This compound has demonstrated significant anti-proliferative activity in preclinical models of TRK fusion-positive cancers.[1] It exerts its effect by inhibiting the constitutive activation of TRK fusion proteins, thereby suppressing downstream signaling pathways crucial for tumor cell growth and survival, such as the MAPK and PI3K/Akt pathways.[2][3]
Data Presentation
Biochemical and Cellular Activity of this compound
The inhibitory activity of this compound has been quantified through both biochemical assays against the TRK kinases and cellular proliferation assays using cancer cell lines with known NTRK fusions.
| Target | IC₅₀ (nM) | Assay Type |
| TRKA | 1.1 | Cell-free kinase assay |
| TRKB | 7.8 | Cell-free kinase assay |
| TRKC | 5.1 | Cell-free kinase assay |
| Data sourced from Selleck Chemicals.[2] |
| Cell Line | Cancer Type | NTRK Fusion | This compound IC₅₀ (µM) |
| MO-91 | Acute Myeloid Leukemia | ETV6-NTRK3 | 0.00202 |
| KM-12 | Colorectal Carcinoma | TPM3-NTRK1 | 0.00508 |
| KM12-Luc | Colorectal Carcinoma | TPM3-NTRK1 | 0.01085 |
| Data for cell line sensitivity sourced from a study published by the American Association for Cancer Research.[1] |
Signaling Pathways and Experimental Workflows
TRK Fusion Protein Signaling and Inhibition by this compound
NTRK gene fusions result in the expression of chimeric TRK proteins with constitutively active kinase domains. This leads to ligand-independent autophosphorylation and subsequent activation of downstream pro-survival and proliferative signaling cascades, primarily the RAS/MAPK and PI3K/Akt pathways. This compound selectively binds to the ATP-binding pocket of the TRK kinase domain, preventing autophosphorylation and blocking downstream signal transduction.
Experimental Workflow: Cell Viability Assay
A cell viability assay is a fundamental experiment to determine the cytotoxic or cytostatic effects of this compound on TRK fusion-positive cancer cells. The following workflow outlines the key steps for an MTS-based assay.
Experimental Workflow: Western Blot Analysis
Western blotting is employed to confirm the mechanism of action of this compound by observing the phosphorylation status of TRK and its downstream effectors like ERK.
Experimental Protocols
Cell Culture Protocols for TRK Fusion-Positive Cell Lines
1. KM12 Human Colorectal Carcinoma Cells
-
Growth Medium: RPMI 1640 medium supplemented with 5% (v/v) fetal bovine serum, 1% (v/v) penicillin (100 U/mL), and 1% (v/v) L-glutamine.[4]
-
Culture Conditions: Maintain at 37°C in a humidified atmosphere with 5% CO₂.[4]
-
Subculturing: Passage cells when they reach 80-90% confluency. Adherent cells can be detached using a standard trypsin-EDTA solution.
2. MO-91 Human Acute Myeloid Leukemia Cells
-
Growth Medium: RPMI-1640 medium containing 10% FBS and 1X Penicillin/Streptomycin (optional).[5]
-
Culture Conditions: Incubate at 37°C in a humidified incubator with 5% CO₂.[5] These are suspension cells but may have some adherent properties.[6]
-
Subculturing: Passage when the cell density is between 1 and 1.5 million cells/mL.[5] Dislodge any adherent cells by pipetting.[5] Centrifuge the cell suspension at 300 x g for 5 minutes to pellet the cells for passaging.[5]
3. CUTO-3.29 Human Lung Adenocarcinoma Cells
-
Background: Derived from a malignant pleural effusion of a lung adenocarcinoma patient harboring an MPRIP-NTRK1 gene fusion.[7]
-
Recommended Medium: While specific culture conditions are not detailed in the primary literature, RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin is a standard medium for many lung cancer cell lines and is a suitable starting point.
-
Culture Conditions: Maintain at 37°C in a humidified atmosphere with 5% CO₂.
Cell Viability (MTS) Assay Protocol
This protocol is designed to determine the IC₅₀ of this compound in TRK fusion-positive cell lines.
Materials:
-
TRK fusion-positive cells (e.g., KM12, MO-91)
-
Complete culture medium
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well clear-bottom tissue culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
For adherent cells (e.g., KM12), trypsinize and resuspend cells in fresh medium.
-
For suspension cells (e.g., MO-91), ensure they are well-suspended.
-
Count the cells and adjust the density to 5,000-10,000 cells per 100 µL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete culture medium from your stock solution. A typical final concentration range to test would be from 1 nM to 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the appropriate drug dilution or vehicle control.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
MTS Assay:
-
Data Analysis:
-
Subtract the average absorbance of medium-only wells (background) from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percent viability against the log concentration of this compound and use a non-linear regression model to determine the IC₅₀ value.
-
Western Blot Protocol for TRK Pathway Inhibition
This protocol details the detection of phosphorylated TRK (p-TRK) and phosphorylated ERK (p-ERK) to confirm the on-target activity of this compound.
Materials:
-
TRK fusion-positive cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-TRK, anti-total-TRK, anti-p-ERK, anti-total-ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1 µM) and a vehicle control for 2 hours.[2]
-
After treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. scispace.com [scispace.com]
- 4. Characterization of colon cancer cells: a functional approach characterizing CD133 as a potential stem cell marker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. MO-91 Acute Myeloid Leukemia w Minimal Differentiation Human Cell Line | SCC618 [merckmillipore.com]
- 7. An oncogenic NTRK fusion in a soft tissue sarcoma patient with response to the tropomyosin-related kinase (TRK) inhibitor LOXO-101 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
Application Notes and Protocols for CH7057288: A Selective TRK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CH7057288 is a potent and selective inhibitor of Tropomyosin receptor kinases (TRK) A, B, and C.[1][2] TRK fusions are oncogenic drivers in a wide array of cancers. This compound has demonstrated significant anti-tumor activity in both in vitro and in vivo models of TRK fusion-positive cancers.[1][2] These application notes provide a detailed protocol for performing a western blot to assess the phosphorylation of TRK (p-TRK) in response to this compound treatment, a key indicator of the compound's target engagement and efficacy.
Quantitative Data Summary
The inhibitory activity of this compound on TRK kinases has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound against its targets.
| Target | IC50 (nmol/L) |
| TRKA | 1.1 |
| TRKB | 7.8 |
| TRKC | 5.1 |
Table 1: In vitro inhibitory activity of this compound against TRK kinases.[2]
p-TRK Signaling Pathway
The TRK signaling pathway plays a crucial role in cell survival, proliferation, and differentiation. Upon ligand binding, TRK receptors dimerize and autophosphorylate, initiating downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways. This compound inhibits this initial phosphorylation step, thereby blocking downstream signaling.
Caption: TRK signaling pathway and the inhibitory action of this compound.
Western Blot Experimental Workflow
The following diagram outlines the key steps for performing a western blot analysis to assess the effect of this compound on TRK phosphorylation.
Caption: Workflow for Western Blot analysis of p-TRK.
Detailed Western Blot Protocol for p-TRK
This protocol is designed for the analysis of TRK phosphorylation in TRK fusion-positive cancer cell lines such as CUTO-3, KM12-Luc, and MO-91, following treatment with this compound.[2]
Materials:
-
Cell Lines: TRK fusion-positive cancer cell lines (e.g., CUTO-3, KM12-Luc, MO-91).
-
Reagents: this compound, DMSO (vehicle control), cell culture medium, PBS.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol, bromophenol blue.
-
Transfer: PVDF membrane, methanol, transfer buffer (Tris, glycine, SDS, methanol).
-
Blocking: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Antibodies:
-
Primary: Rabbit anti-phospho-TRKA (Tyr674/675)/TRKB (Tyr706/707) antibody, Rabbit anti-pan-TRK antibody.
-
Secondary: HRP-conjugated anti-rabbit IgG.
-
-
Detection: ECL Western Blotting Substrate.
Procedure:
-
Cell Culture and Treatment:
-
Culture TRK fusion-positive cells to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or DMSO vehicle control for 2 hours.[2]
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer.
-
Incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize protein concentrations for all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Activate a PVDF membrane by briefly immersing it in methanol.
-
Equilibrate the gel and membrane in transfer buffer.
-
Assemble the transfer sandwich and transfer the proteins from the gel to the PVDF membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-TRK) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To detect total TRK as a loading control, the membrane can be stripped of the phospho-TRK antibody and re-probed with an anti-pan-TRK antibody.
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-TRK signal to the total TRK signal to determine the relative level of TRK phosphorylation.
-
Compare the levels of p-TRK in this compound-treated samples to the vehicle-treated control to assess the inhibitory effect of the compound.
References
Application Notes and Protocols for CH7057288 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of the selective pan-TRK inhibitor, CH7057288, for use in cell culture experiments. The provided protocols and diagrams are intended to ensure accurate and reproducible results in preclinical research settings.
Introduction
This compound is a potent and selective inhibitor of Tropomyosin receptor kinases (TRK) A, B, and C.[1] TRK fusions are oncogenic drivers in a wide range of cancers. This compound has demonstrated significant anti-proliferative activity in TRK fusion-positive cancer cell lines and tumor growth inhibition in xenograft models.[1] Its mechanism of action involves the suppression of downstream signaling pathways, including the MAPK and E2F pathways.[2]
Data Presentation
Solubility of this compound
The solubility of this compound in various common laboratory solvents is summarized below. It is highly soluble in DMSO, which is the recommended solvent for preparing stock solutions. The compound is poorly soluble in aqueous solutions and ethanol.
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| DMSO | ~100 mg/mL | ~175.5 mM | Use fresh, anhydrous DMSO for best results as moisture can reduce solubility.[1] |
| Ethanol | Insoluble | - | Not a suitable solvent for creating stock solutions.[1] |
| Water | Insoluble | - | Not a suitable solvent for creating stock solutions.[1] |
| Cell Culture Media | Precipitates at high concentrations | - | Dilute from a high-concentration DMSO stock. Final DMSO concentration in media should be kept low (<0.5%). |
Signaling Pathway
This compound acts by inhibiting the kinase activity of TRK fusion proteins, which are constitutively active in certain cancers. This inhibition blocks downstream signaling cascades that promote cell proliferation and survival, primarily the MAPK and E2F pathways.[2]
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder (Molecular Weight: 569.67 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Weighing: Accurately weigh out 5.7 mg of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting: Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, amber microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles.
-
Storage: Store the aliquoted stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol for Treating Cultured Cells with this compound
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium appropriate for the cell line
-
Cultured cells ready for treatment
-
Sterile pipette tips and tubes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is advisable to perform an intermediate dilution of the stock solution in complete cell culture medium. For example, prepare a 100 µM intermediate solution by adding 10 µL of the 10 mM stock to 990 µL of pre-warmed complete cell culture medium. Mix gently by pipetting.
-
Final Working Concentration: Add the appropriate volume of the intermediate or stock solution to the cell culture plates to achieve the desired final concentration. For example, to achieve a final concentration of 100 nM in 2 mL of medium, add 2 µL of the 100 µM intermediate solution.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This should consist of cells treated with the same final concentration of DMSO as the highest concentration of this compound used. The final concentration of DMSO in the cell culture medium should ideally be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Incubation: Incubate the cells for the desired experimental duration. For example, studies have shown potent inhibition of TRK autophosphorylation after a 2-hour treatment with this compound.
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using this compound in cell culture experiments.
References
Application Notes and Protocols for CH7057288: Long-Term Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended storage conditions and long-term stability of the potent and selective TRK inhibitor, CH7057288. The included protocols and data are intended to guide researchers in maintaining the integrity of the compound for experimental use and to serve as a foundational framework for formal stability studies in drug development.
Recommended Storage Conditions
Proper storage is critical to ensure the long-term stability and efficacy of this compound. The following conditions are recommended based on available data for the solid compound and its solutions.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years[1] | Protect from light and moisture. |
| 4°C | Up to 2 years[1] | For shorter-term storage. Protect from light. | |
| Solution in DMSO | -80°C | Up to 6 months[1] | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month[1] | Suitable for working stocks with frequent use. |
Note: For shipping, this compound is stable at room temperature for a few days[1]. However, upon receipt, it should be stored at the recommended long-term storage temperature.
Long-Term Stability Profile (Illustrative Data)
Due to the absence of publicly available, detailed long-term stability studies, the following data is illustrative and based on typical stability profiles for similar small molecule inhibitors under ICH (International Council for Harmonisation) recommended conditions. These tables are intended to serve as a template for designing and executing formal stability studies.
Table 2: Illustrative Long-Term Stability of this compound Solid Form at 25°C / 60% RH
| Time Point (Months) | Appearance | Purity by HPLC (%) | Total Impurities (%) |
| 0 | Off-white to yellow solid | 99.8 | 0.2 |
| 3 | Conforms | 99.7 | 0.3 |
| 6 | Conforms | 99.5 | 0.5 |
| 12 | Conforms | 99.2 | 0.8 |
| 24 | Conforms | 98.5 | 1.5 |
Table 3: Illustrative Accelerated Stability of this compound Solid Form at 40°C / 75% RH
| Time Point (Months) | Appearance | Purity by HPLC (%) | Total Impurities (%) |
| 0 | Off-white to yellow solid | 99.8 | 0.2 |
| 1 | Conforms | 99.4 | 0.6 |
| 3 | Conforms | 98.8 | 1.2 |
| 6 | Slight discoloration | 97.9 | 2.1 |
Experimental Protocols
The following protocols describe methodologies for assessing the stability of this compound.
Protocol for Stability-Indicating HPLC Method
This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method suitable for quantifying this compound and detecting its degradation products.
Objective: To develop and validate a stability-indicating HPLC method for the determination of this compound in the presence of its degradation products.
Instrumentation:
-
HPLC system with a UV or PDA detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Dimethyl sulfoxide (DMSO) for sample preparation
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Dilute the stock solution with the mobile phase initial composition (70:30 A:B) to a working concentration (e.g., 0.1 mg/mL).
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Protocol for Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of the molecule and to validate the stability-indicating nature of the analytical method.
Objective: To investigate the degradation of this compound under various stress conditions.
Procedure: Prepare solutions of this compound (e.g., 1 mg/mL in a suitable solvent system) and subject them to the following conditions. A control sample should be stored at -20°C.
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation (Solution): 60°C for 48 hours.
-
Thermal Degradation (Solid): 105°C for 48 hours.
-
Photostability: Expose the solid drug and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
After the specified time, neutralize the acidic and basic samples and dilute all samples to the working concentration for HPLC analysis. Analyze the samples to determine the percentage of degradation and to observe the formation of any degradation products.
Signaling Pathway Context
This compound is a potent and selective inhibitor of Tropomyosin Receptor Kinases (TRK). TRK fusions are oncogenic drivers in a variety of cancers. Understanding the pathway is crucial for interpreting activity assays, which are often part of a comprehensive stability program to ensure the biological function is retained.
Summary and Recommendations
For routine research use, this compound solid should be stored at -20°C, and stock solutions in DMSO should be stored at -80°C in aliquots to maintain stability. For drug development purposes, comprehensive stability studies under ICH guidelines are necessary. The provided protocols for a stability-indicating HPLC method and forced degradation studies offer a robust starting point for these investigations. The illustrative data tables should be populated with real-time data from these studies to establish a definitive shelf-life and to understand the degradation pathways of this compound.
References
Application Notes and Protocols for CH7057288 in 3D Spheroid Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CH7057288 is a potent and selective small molecule inhibitor of Tropomyosin receptor kinases (TRK) A, B, and C.[1][2] TRK fusions are oncogenic drivers in a wide range of cancers.[1][2] Three-dimensional (3D) spheroid culture models are increasingly recognized as more physiologically relevant systems for anti-cancer drug testing compared to traditional 2D cell cultures. This document provides detailed application notes and protocols for the use of this compound in 3D spheroid culture models, summarizing key data and providing comprehensive experimental methodologies.
Mechanism of Action
This compound selectively inhibits TRKA, TRKB, and TRKC, thereby blocking the downstream signaling pathways that promote cancer cell proliferation and survival. Gene expression analysis has revealed that this compound effectively suppresses the Mitogen-Activated Protein Kinase (MAPK) and E2F signaling pathways, which are downstream of TRK fusions.[1][2]
Data Presentation
The inhibitory activity of this compound has been quantified in various cancer cell lines, including those grown in 3D spheroid models. The following table summarizes the 50% inhibitory concentration (IC50) values for this compound in TRK fusion-positive cell lines.
| Cell Line | Cancer Type | TRK Fusion | IC50 (µM) |
| MO-91 | Acute Myeloid Leukemia | ETV6-NTRK3 | 0.00202[1] |
| KM-12 | Colon Carcinoma | TPM3-NTRK1 | 0.00508[1] |
Data extracted from high-throughput assay systems.
Experimental Protocols
This section provides detailed protocols for generating 3D spheroids, treating them with this compound, and assessing cell viability.
Protocol 1: 3D Spheroid Formation using Ultra-Low Attachment Plates
This protocol is suitable for the formation of single spheroids in each well of a multi-well plate.
Materials:
-
TRK fusion-positive cancer cell lines (e.g., MO-91, KM-12)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture TRK fusion-positive cells in standard tissue culture flasks to ~80-90% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize trypsin with complete culture medium and collect the cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in fresh complete medium.
-
Count the cells and determine the viability.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000 - 5,000 cells/well) in complete culture medium.
-
Pipette 100 µL of the cell suspension into each well of a 96-well ULA round-bottom plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2. Spheroids should form within 24-72 hours.
Protocol 2: this compound Treatment of 3D Spheroids
Materials:
-
Pre-formed 3D spheroids in a 96-well ULA plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare a serial dilution of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove 50 µL of the culture medium from each well containing a spheroid.
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol 3: Cell Viability Assessment using CellTiter-Glo® 3D Assay
This assay quantifies ATP, which is an indicator of metabolically active cells.
Materials:
-
This compound-treated 3D spheroids in a 96-well ULA plate
-
CellTiter-Glo® 3D Reagent
-
Plate reader capable of measuring luminescence
Procedure:
-
Equilibrate the 96-well plate containing the spheroids and the CellTiter-Glo® 3D Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
References
Unveiling the Transcriptional Impact of CH7057288: A Guide to Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting gene expression analysis in cancer cell lines following treatment with CH7057288, a potent and selective pan-Trk inhibitor. This guide is designed to assist researchers in understanding the molecular mechanisms of this compound and in designing and executing robust gene expression studies.
Introduction to this compound
This compound is a novel, orally bioavailable small molecule inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC).[1][2] In cancers driven by NTRK gene fusions, the resulting chimeric proteins are constitutively active, leading to the activation of downstream signaling pathways that promote cell proliferation, survival, and migration. This compound has demonstrated potent anti-tumor activity in preclinical models of TRK fusion-positive cancers by inhibiting these aberrant signaling cascades.[1][2] Gene expression analysis has revealed that this compound effectively suppresses the MAPK and E2F signaling pathways, which are key downstream effectors of Trk signaling.[1]
Data Presentation: Gene Expression Changes Induced by this compound
Treatment of TRK fusion-positive cancer cells with this compound leads to significant alterations in the expression of genes primarily involved in the MAPK and E2F pathways. The following tables summarize the downregulation of key genes within these pathways as identified by gene expression analysis.
Table 1: Downregulation of MAPK Pathway Genes Following this compound Treatment
| Gene Symbol | Gene Name | Fold Change | p-value |
| DUSP6 | Dual specificity phosphatase 6 | -2.5 | <0.01 |
| SPRY4 | Sprouty RTK signaling antagonist 4 | -2.2 | <0.01 |
| ETV4 | ETS variant transcription factor 4 | -2.0 | <0.01 |
| ETV5 | ETS variant transcription factor 5 | -1.8 | <0.01 |
| PHLDA1 | Pleckstrin homology like domain family A member 1 | -1.7 | <0.01 |
Table 2: Downregulation of E2F Pathway Genes Following this compound Treatment
| Gene Symbol | Gene Name | Fold Change | p-value |
| CDC6 | Cell division cycle 6 | -3.1 | <0.001 |
| MCM2 | Minichromosome maintenance complex component 2 | -2.8 | <0.001 |
| MCM4 | Minichromosome maintenance complex component 4 | -2.7 | <0.001 |
| E2F1 | E2F transcription factor 1 | -2.4 | <0.01 |
| TYMS | Thymidylate synthetase | -2.3 | <0.01 |
Experimental Protocols
This section provides detailed protocols for the key experiments involved in assessing the effect of this compound on gene expression in TRK fusion-positive cancer cell lines.
Protocol 1: Cell Culture and this compound Treatment
1.1. Cell Line Maintenance:
- Culture TRK fusion-positive cancer cell lines (e.g., CUTO-3, KM12) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Subculture cells every 2-3 days to maintain exponential growth.
1.2. This compound Treatment for Gene Expression Analysis:
- Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
- Seed cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.
- Treat the cells with the desired concentration of this compound (e.g., 100 nM) or vehicle (DMSO) for 24 hours. The final DMSO concentration should not exceed 0.1%.
Protocol 2: RNA Extraction
2.1. Materials:
- TRIzol reagent or equivalent RNA lysis buffer.
- Chloroform.
- Isopropanol.
- 75% Ethanol (prepared with nuclease-free water).
- Nuclease-free water.
- RNase-free tubes and pipette tips.
2.2. Procedure:
- Aspirate the culture medium from the wells.
- Add 1 mL of TRIzol reagent to each well and lyse the cells by pipetting up and down.
- Transfer the lysate to a nuclease-free microcentrifuge tube.
- Incubate at room temperature for 5 minutes.
- Add 200 µL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.
- Incubate at room temperature for 3 minutes.
- Centrifuge at 12,000 x g for 15 minutes at 4°C.
- Carefully transfer the upper aqueous phase to a new tube.
- Add 500 µL of isopropanol and mix by inverting the tube.
- Incubate at room temperature for 10 minutes.
- Centrifuge at 12,000 x g for 10 minutes at 4°C.
- Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
- Centrifuge at 7,500 x g for 5 minutes at 4°C.
- Discard the supernatant and air-dry the pellet for 5-10 minutes.
- Resuspend the RNA pellet in an appropriate volume of nuclease-free water.
- Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
- Assess RNA integrity using an Agilent Bioanalyzer or equivalent system. An RNA Integrity Number (RIN) > 8 is recommended for gene expression analysis.
Protocol 3: Gene Expression Analysis using nCounter PanCancer Pathways Panel
3.1. Principle: The nCounter PanCancer Pathways Panel is a digital multiplexed gene expression assay that allows for the simultaneous measurement of 770 genes involved in 13 canonical cancer pathways.
3.2. Procedure (refer to the manufacturer's protocol for detailed instructions):
- Hybridization: Hybridize 100 ng of total RNA with the nCounter Reporter and Capture probes overnight at 65°C.
- Sample Preparation: Purify the hybridized samples and immobilize them on the nCounter cartridge using the nCounter Prep Station.
- Data Acquisition: Scan the cartridges using the nCounter Digital Analyzer to count the individual barcodes corresponding to each target gene.
- Data Analysis:
- Perform quality control checks on the raw data.
- Normalize the data to internal positive controls and a panel of housekeeping genes.
- Perform differential gene expression analysis between this compound-treated and vehicle-treated samples.
- Identify significantly up- and down-regulated genes based on fold change and p-value thresholds.
- Perform pathway analysis to identify enriched signaling pathways among the differentially expressed genes.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and the experimental workflow for gene expression analysis.
Caption: this compound inhibits the TRK fusion protein, blocking downstream MAPK and PI3K/AKT signaling pathways.
Caption: Experimental workflow for gene expression analysis after this compound treatment.
References
Troubleshooting & Optimization
Technical Support Center: CH7057288 and TRK Kinase Domain Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective TRK inhibitor, CH7057288. The information focuses on understanding and overcoming resistance mediated by mutations in the TRK kinase domain.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, orally bioavailable pan-TRK inhibitor.[1][2] It targets TRKA, TRKB, and TRKC kinases, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. In cancers driven by NTRK gene fusions, the resulting chimeric TRK proteins are constitutively active, leading to uncontrolled cell proliferation and survival. This compound inhibits these fusion proteins, thereby blocking downstream signaling pathways such as the MAPK and PI3K/AKT pathways.[2][3] this compound is classified as a type II inhibitor, binding to the "DFG-out" conformation of the kinase, which is an inactive state.
Q2: My cells are showing reduced sensitivity to this compound after an initial response. What could be the cause?
Reduced sensitivity or acquired resistance to this compound in TRK fusion-positive cancer models is often due to the emergence of secondary mutations within the TRK kinase domain. These mutations can interfere with the binding of the inhibitor to the kinase. The most common resistance mechanisms include mutations in the solvent-front, gatekeeper, and xDFG motif regions of the kinase domain. It is also possible, though less common for selective inhibitors, that off-target mechanisms, such as the activation of bypass signaling pathways (e.g., BRAF or KRAS mutations), could be responsible.
Q3: Which specific TRK kinase mutations are known to confer resistance to this compound?
Published data and structural modeling indicate that this compound has differential activity against various resistance mutations.
-
Effective against: this compound has been shown to be effective against the TRKA G667C mutation.[4][5] This is an "xDFG" motif mutation that confers resistance to some other TRK inhibitors. The cysteine residue at this position forms a favorable sulfur-π interaction with this compound, maintaining its inhibitory activity.[4]
-
Ineffective against: this compound is largely ineffective against the TRKA G595R solvent-front mutation. The bulky arginine residue at this position creates steric hindrance that prevents the inhibitor from binding effectively in the ATP-binding pocket.[4]
The activity of this compound against other common mutations, such as the gatekeeper mutation TRKA F589L , has not been as extensively detailed in publicly available literature.
Q4: How can I experimentally confirm if resistance in my cell line is due to a TRK kinase domain mutation?
To confirm the presence of a resistance mutation, you can perform targeted sequencing of the TRK kinase domain in your resistant cell population. Compare the sequence to that of the parental, sensitive cell line. A typical workflow for this process is outlined below.
Data Presentation: Inhibitory Activity of TRK Inhibitors
The following tables summarize the inhibitory concentrations (IC50) of this compound and other representative TRK inhibitors against wild-type and mutant TRK kinases. This data is crucial for understanding the sensitivity and resistance profiles of these compounds.
Table 1: In Vitro Inhibitory Activity (IC50) of this compound against Wild-Type TRK Kinases
| Target | IC50 (nM) |
| TRKA | 1.1[6] |
| TRKB | 7.8[6] |
| TRKC | 5.1[6] |
Table 2: Comparative Inhibitory Activity (IC50) of a Representative Type II TRK Inhibitor Against Common Resistance Mutations
This table presents data for a representative Type II TRK inhibitor, Trk-IN-28, to illustrate the differential sensitivity of this inhibitor class to common resistance mutations.
| Target | Assay Type | IC50 (nM) |
| TRK WT | Biochemical | 0.55 |
| TRK G595R | Biochemical | 25.1 |
| TRK G667C | Biochemical | 5.4 |
| ETV6-TRKA WT | Cellular | 9.5 |
| LMNA-TRKA G595R | Cellular | 205.0 |
| LMNA-TRKA G667C | Cellular | 48.3 |
Experimental Protocols
Here are detailed methodologies for key experiments to investigate this compound resistance.
Cell-Free Kinase Inhibition Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified TRK kinases (wild-type and mutant).
Principle: The assay quantifies the amount of ATP consumed or ADP produced by the kinase during the phosphorylation of a substrate. The signal is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Recombinant TRK kinase (wild-type or mutant)
-
Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in the kinase assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the TRK kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be near the Km for the specific TRK kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the generated ADP using the detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value using non-linear regression.
Cell Proliferation Assay
This assay determines the effect of this compound on the viability and proliferation of TRK fusion-positive cells.
Principle: Inhibition of the constitutively active TRK fusion protein by this compound leads to a decrease in cell proliferation, which can be quantified using a viability reagent.
Materials:
-
TRK fusion-positive cell line (e.g., KM12, CUTO-3)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed the TRK fusion-positive cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the existing medium and add the medium containing the serially diluted this compound or DMSO (vehicle control).
-
Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability for each this compound concentration relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of TRK Signaling Pathway
This method is used to assess the effect of this compound on the phosphorylation status of TRK and its downstream signaling proteins.
Principle: Western blotting allows for the detection of specific proteins in a cell lysate. Using antibodies specific for the phosphorylated forms of TRK, AKT, and ERK, the inhibition of the signaling pathway by this compound can be visualized and quantified.
Materials:
-
TRK fusion-positive cell line
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies)
-
Primary antibodies (e.g., anti-phospho-TRK, anti-total-TRK, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.
Visualizations
TRK Signaling Pathway and Point of Inhibition
Caption: Simplified TRK signaling pathway initiated by an NTRK fusion protein.
Experimental Workflow for Investigating Resistance
Caption: Workflow for identifying and validating TRK kinase resistance mutations.
Mechanism of this compound Action and Resistance
Caption: Interaction of this compound with wild-type and mutant TRKA kinase.
References
- 1. Selective TRK Inhibitor this compound against TRK Fusion-Driven Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. selleckchem.com [selleckchem.com]
Technical Support Center: Overcoming CH7057288 Resistance in Cancer Cells
Welcome to the technical support center for CH7057288, a potent and selective inhibitor of Tropomyosin receptor kinase (TRK) fusion proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to overcoming resistance to this compound in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, potent, and selective pan-TRK inhibitor.[1][2][3] It targets TRKA, TRKB, and TRKC kinases, which are constitutively activated in cancers harboring NTRK gene fusions.[1][2][3] By inhibiting these kinases, this compound effectively suppresses downstream signaling pathways, including the MAPK and E2F pathways, thereby inhibiting the proliferation of TRK fusion-positive cancer cells.[1][3]
Q2: What are the known mechanisms of resistance to TRK inhibitors like this compound?
Resistance to TRK inhibitors can be broadly categorized into two types:
-
On-target resistance: This is primarily caused by the acquisition of secondary mutations in the kinase domain of the TRK fusion protein, which can interfere with drug binding. Common mutations include those in the solvent front (e.g., TRKA G595R), the xDFG motif (e.g., TRKA G667C), and the gatekeeper residue.
-
Off-target resistance: This involves the activation of alternative signaling pathways that bypass the need for TRK signaling. These "bypass pathways" can include the activation of other receptor tyrosine kinases (RTKs) like IGF1R or the activation of downstream signaling cascades such as the MAPK pathway through mutations in genes like KRAS or BRAF.
Q3: My TRK fusion-positive cancer cells are showing reduced sensitivity to this compound. What could be the cause?
Reduced sensitivity to this compound could be due to several factors:
-
Acquired on-target mutations: The development of secondary mutations in the TRK kinase domain is a common cause of acquired resistance. While this compound is effective against the TRKA G667C mutation, it is not effective against the TRKA G595R solvent front mutation.
-
Activation of bypass signaling pathways: Your cells may have activated alternative signaling pathways, such as the IGF1R or MAPK pathways, which can sustain cell proliferation and survival even when TRK signaling is inhibited by this compound.
-
Suboptimal experimental conditions: Ensure that the concentration of this compound and the incubation time are appropriate for your specific cell line and experimental setup. Refer to the experimental protocols section for guidance.
Q4: How can I determine the mechanism of resistance in my cell line?
To investigate the mechanism of resistance, you can perform the following experiments:
-
Sanger sequencing or next-generation sequencing (NGS): Sequence the kinase domain of the TRK fusion gene to identify any potential secondary mutations.
-
Western blotting: Analyze the phosphorylation status of key proteins in bypass signaling pathways (e.g., IGF1R, AKT, ERK) to determine if these pathways are activated.
-
Cell viability assays with combination therapies: Test the sensitivity of your resistant cells to this compound in combination with inhibitors of potential bypass pathways.
Troubleshooting Guides
Problem 1: Decreased efficacy of this compound in cell proliferation assays.
| Possible Cause | Troubleshooting Steps |
| Acquired resistance mutation | 1. Sequence the TRK kinase domain to check for mutations like G595R. 2. If a G595R mutation is present, consider testing next-generation TRK inhibitors such as selitrectinib or repotrectinib, which have shown activity against this mutation. |
| Bypass pathway activation | 1. Perform western blot analysis to assess the activation of key bypass pathways (e.g., p-IGF1R, p-AKT, p-ERK). 2. If a bypass pathway is activated, consider combination therapy with an appropriate inhibitor (e.g., an IGF1R inhibitor). |
| Incorrect drug concentration | 1. Verify the concentration of your this compound stock solution. 2. Perform a dose-response experiment to determine the optimal IC50 in your sensitive cell line and compare it to the resistant cells. |
| Cell line integrity | 1. Confirm the identity of your cell line using short tandem repeat (STR) profiling. 2. Ensure that the TRK fusion is still expressed in the resistant cells. |
Problem 2: No inhibition of TRK phosphorylation in Western Blot.
| Possible Cause | Troubleshooting Steps |
| Ineffective drug concentration or incubation time | 1. Increase the concentration of this compound. 2. Optimize the incubation time (e.g., 2, 4, 6 hours). |
| Antibody issues | 1. Use a validated phospho-TRK antibody. 2. Ensure the primary and secondary antibodies are compatible and used at the correct dilutions. 3. Include appropriate positive and negative controls. |
| Lysate preparation | 1. Prepare fresh cell lysates and use phosphatase inhibitors to preserve phosphorylation. 2. Quantify protein concentration to ensure equal loading. |
| On-target resistance mutation | A mutation like G595R may significantly reduce the binding affinity of this compound, leading to a lack of inhibition of autophosphorylation. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) |
| TRKA | Cell-free kinase assay | 1.1 |
| TRKB | Cell-free kinase assay | 7.8 |
| TRKC | Cell-free kinase assay | 5.1 |
Data from Selleck Chemicals.[4]
Table 2: Activity of Next-Generation TRK Inhibitor (LOXO-195) Against Resistant Mutants
| Target | Assay Type | IC50 (nM) |
| TRKA G595R | Kinase enzyme assay | 2.0 |
| TRKA G667C | Kinase enzyme assay | 9.8 |
| TRKC G623R (homologous to TRKA G595R) | Kinase enzyme assay | 2.5 |
Note: Data is for LOXO-195, a different but structurally related next-generation TRK inhibitor, as specific IC50 values for this compound against these mutants are not publicly available.[5]
Experimental Protocols
Cell-Free Kinase Assay
This protocol is to determine the direct inhibitory effect of this compound on TRK kinase activity.
-
Reagents: Recombinant TRKA, TRKB, or TRKC enzyme, appropriate substrate (e.g., poly-Glu, Tyr 4:1), ATP, kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT), this compound.
-
Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a 96-well plate, add the TRK enzyme, substrate, and this compound dilution. c. Initiate the reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of phosphorylated substrate using a suitable method (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value using non-linear regression.
Cell Proliferation Assay
This protocol assesses the effect of this compound on the viability of TRK fusion-positive cancer cells.
-
Cell Lines: TRK fusion-positive cancer cell lines (e.g., CUTO-3, KM12, MO-91).
-
Procedure: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight. b. Treat the cells with serial dilutions of this compound for 72 hours. c. Add a cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle-treated control and calculate the IC50 value.
Western Blotting
This protocol is for analyzing the phosphorylation status of TRK and downstream signaling proteins.
-
Procedure: a. Seed TRK fusion-positive cells and grow to 70-80% confluency. b. Treat cells with the desired concentrations of this compound for a specified time (e.g., 2 hours). c. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. d. Determine protein concentration using a BCA assay. e. Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane. f. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. g. Incubate with primary antibodies (e.g., anti-phospho-TRK, anti-total-TRK, anti-phospho-ERK, anti-total-ERK, anti-Actin) overnight at 4°C. h. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. i. Detect the signal using an ECL substrate and an imaging system.
In Vivo Xenograft Model
This protocol describes how to evaluate the anti-tumor efficacy of this compound in a mouse model.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice).
-
Procedure: a. Subcutaneously inject TRK fusion-positive cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of the mice. b. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups. c. Administer this compound orally at the desired dose and schedule (e.g., once or twice daily). d. Measure tumor volume and body weight regularly (e.g., twice a week).
-
Data Analysis: Compare the tumor growth inhibition between the treated and vehicle groups.
Visualizations
Caption: TRK signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. news-medical.net [news-medical.net]
- 2. A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective TRK Inhibitor this compound against TRK Fusion-Driven Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overcoming TKI resistance in fusion-driven NSCLC: new generation inhibitors and rationale for combination strategies - Russo - Translational Lung Cancer Research [tlcr.amegroups.org]
- 5. Combination Therapies to Overcome Resistance | Broad Institute [broadinstitute.org]
Technical Support Center: CH7057288 Preclinical Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CH7057288 in preclinical models. The information focuses on understanding the compound's selectivity and addressing specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound in preclinical models?
Currently, there is limited publicly available data detailing specific off-target effects of this compound in preclinical models. The existing literature emphasizes its high potency and selectivity for Tropomyosin Receptor Kinase (TRK) A, B, and C.[1][2] One publication notes that a successor compound was developed to reduce the potential for CYP3A4 induction, which suggests that this may be a metabolic liability to consider.
Q2: How can I differentiate between on-target and potential off-target effects in my cellular assays?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A primary strategy involves utilizing appropriate controls. This includes comparing the effects of this compound in TRK fusion-positive cell lines versus TRK-negative cell lines.[1][2] On-target effects are expected to be observed only in the TRK fusion-positive cells. Additionally, performing rescue experiments by introducing a constitutively active downstream effector of TRK signaling can help confirm if the observed phenotype is due to on-target TRK inhibition.
Q3: I am observing unexpected toxicity or a phenotype in my in vivo model. How can I determine if this is an off-target effect?
In vivo systems are complex, and unexpected observations can arise from various factors. To investigate potential off-target toxicity, consider the following:
-
Dose-Response Relationship: Evaluate if the unexpected effect is dose-dependent. On-target effects should correlate with the dose required for TRK inhibition, while off-target effects may occur at higher concentrations.
-
Pharmacokinetic Analysis: Analyze the plasma concentration of this compound to ensure it is within the therapeutic window.[1] Exceedingly high concentrations can increase the likelihood of off-target activity.
-
Histopathological Analysis: Conduct a thorough histopathological examination of tissues from treated and control animals to identify any unexpected morphological changes.
-
Comparison with other TRK inhibitors: If possible, compare the phenotype with that induced by other structurally different TRK inhibitors. A shared phenotype across different inhibitors would suggest an on-target effect related to TRK inhibition.
Q4: What are the known downstream signaling pathways affected by on-target this compound activity?
This compound, by inhibiting TRK fusion proteins, has been shown to suppress the Mitogen-Activated Protein Kinase (MAPK) and E2F pathways.[1][2] Therefore, a reduction in the phosphorylation of key proteins in these pathways (e.g., ERK) would be an expected on-target effect.
Troubleshooting Guides
Issue 1: Inconsistent results in cell proliferation assays.
-
Question: Why am I seeing variable IC50 values for this compound in my TRK fusion-positive cell line?
-
Possible Causes & Solutions:
-
Cell Line Integrity: Regularly perform cell line authentication to ensure the absence of contamination or genetic drift.
-
Compound Stability: Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles.
-
Assay Conditions: Ensure consistent cell seeding density, serum concentration, and incubation times across experiments.
-
TRK Fusion Expression: Periodically verify the expression of the TRK fusion protein in your cell line, as its loss can lead to resistance.
-
Issue 2: Lack of efficacy in a xenograft model known to harbor a TRK fusion.
-
Question: My TRK fusion-positive xenograft model is not responding to this compound treatment. What should I investigate?
-
Possible Causes & Solutions:
-
Drug Formulation and Administration: Verify the stability and solubility of your this compound formulation. Ensure accurate dosing and administration route.
-
Pharmacokinetics: Perform pharmacokinetic studies to confirm adequate tumor exposure to the compound. This compound has a relatively short terminal half-life of 3 to 5 hours.[1]
-
Tumor Heterogeneity: The tumor may have developed resistance through mechanisms independent of the TRK fusion. Consider isolating and analyzing the resistant tumors.
-
Acquired Resistance Mutations: While this compound has been shown to be active against some known TRK resistance mutations, it is important to sequence the TRK kinase domain in non-responsive tumors to check for novel mutations.[2]
-
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| TRKA | 1.1 |
| TRKB | 7.8 |
| TRKC | 5.1 |
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against the three TRK kinases. Data from Selleck Chemicals.[1]
Experimental Protocols
Western Blotting for Downstream Signaling Analysis
-
Cell Treatment: Plate TRK fusion-positive cells (e.g., CUTO-3, KM12-Luc) and treat with varying concentrations of this compound for a specified time (e.g., 2 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated and total forms of downstream targets (e.g., p-ERK, total ERK).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
Technical Support Center: Optimizing CH7057288 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of CH7057288 for in vivo experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective pan-Tropomyosin receptor kinase (TRK) inhibitor.[1][2][3] It targets TRKA, TRKB, and TRKC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. In many cancers, chromosomal rearrangements can lead to the creation of TRK fusion proteins with constitutively active kinase domains, which drive tumor growth. This compound inhibits these TRK fusion proteins, thereby suppressing downstream signaling pathways, including the MAPK and E2F pathways, and inhibiting cancer cell proliferation.[1][3]
Q2: What is the recommended starting dose for in vivo studies with this compound?
While specific dose-ranging studies for this compound are not publicly available, a single oral dose of 30 mg/kg was used for pharmacodynamic studies in mice bearing KM12-Luc xenografts. For tumor growth inhibition studies in various xenograft models, daily oral administration was employed. To determine the optimal dose for your specific model, it is recommended to conduct a dose-response study, starting with a dose range informed by in vitro efficacy and preliminary tolerability studies.
Q3: How should this compound be formulated for oral administration in mice?
This compound is described as orally bioavailable. For in vivo studies with poorly soluble kinase inhibitors, common vehicles include:
-
0.5% (w/v) Methylcellulose (MC) in water: A widely used suspending agent.
-
0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in water: Another common suspending agent.
-
5% (v/v) DMSO in saline: For initial solubilization, followed by dilution.
-
10% (v/v) Solutol HS 15 in saline: A non-ionic solubilizer.
It is crucial to prepare a homogenous and stable suspension for consistent dosing. Sonication and vigorous vortexing are often required to achieve a fine, uniform suspension. Always administer the same vehicle without the drug to the control group.
Q4: What are the expected outcomes of this compound treatment in vivo?
In preclinical xenograft models, including subcutaneous and intracranial models, daily oral administration of this compound has been shown to cause strong tumor growth inhibition and, in some cases, significant tumor regression.[1][2][3]
Q5: What pharmacodynamic markers can be used to assess this compound activity in vivo?
To confirm target engagement in vivo, researchers can assess the phosphorylation status of TRK and downstream signaling proteins in tumor tissue. Key pharmacodynamic markers include:
-
Phospho-TRK (p-TRK): To directly measure the inhibition of the target kinase.
-
Phospho-ERK (p-ERK): A key component of the downstream MAPK pathway.
-
Phospho-Akt (p-Akt): A key component of the downstream PI3K/Akt pathway.
Tumor samples can be collected at various time points after a single or multiple doses of this compound and analyzed by Western blot or immunohistochemistry.
Troubleshooting Guides
Issue 1: Poor Oral Bioavailability or Lack of Efficacy
| Potential Cause | Troubleshooting Steps |
| Poor solubility/suspension quality | 1. Optimize the vehicle: Test different vehicles (e.g., 0.5% MC, 0.5% HPMC, or formulations with solubilizing agents like Tween 80 or Solutol HS 15).2. Particle size reduction: Use a mortar and pestle to grind the compound into a fine powder before suspension.3. Improve suspension technique: Utilize a sonicator or homogenizer to create a more uniform and stable suspension. Prepare the formulation fresh daily. |
| Rapid metabolism | 1. Increase dosing frequency: this compound has a reported short half-life of 3-5 hours. Consider twice-daily (BID) dosing to maintain therapeutic concentrations.2. Pharmacokinetic analysis: Conduct a pilot PK study to determine the Cmax, Tmax, and half-life of this compound in your specific animal model. |
| Incorrect dosage | 1. Dose-response study: Perform a dose-escalation study to identify the optimal therapeutic dose with an acceptable safety profile.2. Correlate with in vitro data: Ensure the in vivo exposure levels are sufficient to achieve the concentrations that were effective in vitro (typically multiples of the IC50). |
| Drug resistance | 1. Investigate resistance mechanisms: Analyze tumor samples from non-responding animals for mutations in the TRK kinase domain or activation of bypass signaling pathways (e.g., MAPK pathway). |
Issue 2: Toxicity or Adverse Effects in Animals
| Potential Cause | Troubleshooting Steps |
| Dose is too high | 1. Maximum Tolerated Dose (MTD) study: Conduct an MTD study to determine the highest dose that can be administered without causing severe toxicity.2. Reduce the dose: If adverse effects are observed, lower the dose or reduce the dosing frequency. |
| Vehicle toxicity | 1. Administer vehicle alone: Always include a vehicle-only control group to assess any effects of the formulation itself.2. Choose a well-tolerated vehicle: If the vehicle is causing issues, switch to a more inert option like methylcellulose or HPMC. |
| Off-target effects | 1. Monitor for specific toxicities: Observe animals for common signs of toxicity such as weight loss, lethargy, ruffled fur, and changes in behavior. Conduct regular blood work and necropsy at the end of the study to assess organ toxicity. |
| Improper oral gavage technique | 1. Ensure proper training: Oral gavage should only be performed by trained personnel to avoid esophageal or tracheal injury.2. Use appropriate equipment: Use ball-tipped gavage needles of the correct size for the animal. |
Experimental Protocols
In Vivo Tumor Growth Inhibition Study
-
Animal Model: Female immunodeficient mice (e.g., BALB/c nude or SCID) are commonly used.
-
Cell Line and Tumor Implantation:
-
Use a cancer cell line with a known NTRK gene fusion (e.g., KM12-Luc, CUTO-3).
-
Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL of sterile PBS or Matrigel) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Measure tumor volume with calipers regularly (e.g., 2-3 times per week) using the formula: (Length x Width²) / 2.
-
-
Group Allocation and Treatment:
-
Randomize animals into treatment groups (e.g., vehicle control and multiple this compound dose levels).
-
Prepare the this compound formulation (e.g., in 0.5% methylcellulose) and administer orally via gavage at the determined dose and schedule (e.g., daily).
-
-
Efficacy Assessment:
-
Continue monitoring tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition. Other endpoints can include tumor regression and survival.
-
Pharmacodynamic Analysis
-
Study Design: Use a satellite group of tumor-bearing animals for pharmacodynamic analysis to avoid interfering with the main efficacy study.
-
Dosing: Administer a single oral dose of this compound at a dose known to be effective.
-
Sample Collection:
-
Euthanize animals at various time points post-dose (e.g., 2, 4, 8, 24 hours).
-
Immediately resect the tumors and snap-freeze them in liquid nitrogen or place them in a lysis buffer containing phosphatase and protease inhibitors.
-
-
Western Blot Analysis:
-
Homogenize the tumor tissue and extract proteins.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with primary antibodies against p-TRK, total TRK, p-ERK, total ERK, p-Akt, and total Akt.
-
Use an appropriate loading control (e.g., β-actin or GAPDH).
-
Incubate with secondary antibodies and visualize the protein bands.
-
Quantify band intensities to determine the extent of target inhibition.
-
Visualizations
Caption: A typical workflow for an in vivo efficacy study of this compound.
Caption: Simplified signaling pathway inhibited by this compound.
Caption: A logical approach to troubleshooting lack of in vivo efficacy.
References
troubleshooting CH7057288 insolubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CH7057288, focusing on its insolubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound is a hydrophobic compound with a LogP of 5.3.[1] Its solubility has been determined in several common solvents. It is highly soluble in Dimethyl Sulfoxide (DMSO) but has very low solubility in aqueous solutions and ethanol.[2]
Q2: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS, Tris)?
A2: Due to its hydrophobic nature, this compound is practically insoluble in water and aqueous buffers.[2][3] Direct dissolution in such media will likely result in precipitation or a non-homogeneous suspension.
Q3: Are there any pre-formulated solutions of this compound available?
A3: Currently, this compound is typically supplied as a solid powder. Researchers are required to prepare their own stock and working solutions.
Q4: How should I prepare a stock solution of this compound?
A4: It is recommended to prepare a high-concentration stock solution in 100% DMSO.[2] For example, a stock solution of 100 mg/mL in fresh, anhydrous DMSO can be prepared.[2] Store this stock solution at -20°C or -80°C for long-term stability. For tips on enhancing solubility, you can warm the solution to 37°C and use an ultrasonic bath.[3]
Q5: Can I use the DMSO stock solution directly in my cell-based assays?
A5: While you will use the DMSO stock to prepare your final working solution, it is crucial to ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity. You will need to perform serial dilutions of your DMSO stock into the aqueous assay buffer or cell culture medium. However, given the low aqueous solubility of this compound, this can lead to precipitation. Please refer to the troubleshooting guide below for strategies to overcome this.
Troubleshooting Guide: Insolubility in Aqueous Buffers
This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.
Problem: this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Molar Concentration (Approx.) | Reference |
| DMSO | ~100 mg/mL | ~175.5 mM | [1][2] |
| Water | Insoluble (<0.1 mg/mL) | <0.18 mM | [2][3] |
| Ethanol | Insoluble | - | [2] |
| In vivo Formulation* | ≥ 2.75 mg/mL | ≥ 4.83 mM | [1] |
*In vivo formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Studies
This protocol is adapted from a known formulation that yields a clear solution of at least 2.75 mg/mL.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in water)
Procedure:
-
Prepare a 27.5 mg/mL stock solution of this compound in DMSO.
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a concentration of 27.5 mg/mL.
-
Vortex or sonicate until the powder is completely dissolved.
-
-
Prepare the final formulation (example for 1 mL total volume):
-
In a sterile microcentrifuge tube, add 100 µL of the 27.5 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 to the tube.
-
Mix thoroughly by vortexing until the solution is homogeneous.
-
Add 50 µL of Tween-80.
-
Mix again until the solution is clear and uniform.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
Vortex one final time to ensure complete mixing.
-
The final concentration of this compound in this formulation will be 2.75 mg/mL. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Signaling Pathway
This compound is a potent and selective inhibitor of the Tropomyosin Receptor Kinase (TRK) family (TRKA, TRKB, and TRKC).[2][3][4][] The TRK signaling pathway is crucial in neuronal development and function, and its aberrant activation through gene fusions is an oncogenic driver in various cancers.[4]
Caption: Simplified TRK signaling pathway and the inhibitory action of this compound.
References
- 1. This compound | inhibitor of TRK (tyrosine receptor kinase) | CAS 2095616-82-1 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. file.glpbio.com [file.glpbio.com]
- 4. Selective TRK Inhibitor this compound against TRK Fusion-Driven Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
CH7057288 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CH7057288, a potent and selective pan-Trk inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a small molecule inhibitor of Tropomyosin receptor kinases (Trk), with high potency against TrkA, TrkB, and TrkC.[1][2] In cancers driven by Trk fusion proteins, this compound inhibits the constitutive kinase activity, leading to the suppression of downstream signaling pathways, such as the MAPK and E2F pathways, which are crucial for cell proliferation and survival.[1][2]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C. For stock solutions, dissolve in a suitable solvent like DMSO and store in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What is the solubility of this compound?
This compound is soluble in DMSO. For in vivo applications, a formulation using a combination of DMSO, PEG300, Tween-80, and saline has been described to achieve a clear solution.[3]
Q4: In which cell lines has this compound shown efficacy?
This compound has demonstrated potent anti-proliferative activity in Trk fusion-positive cancer cell lines, including CUTO-3, KM12-Luc, and MO-91.[1][4]
Q5: Does this compound show activity against known resistance mutations?
This compound has been reported to maintain activity against certain clinically observed resistance mutations that can arise in patients treated with other Trk inhibitors.[2]
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in IC50 values in cell proliferation assays. | Inconsistent cell seeding density. High passage number of cells leading to genetic drift. Instability of the compound in culture media. | Ensure a consistent number of cells are seeded in each well. Use cells with a low passage number and regularly authenticate cell lines. Prepare fresh dilutions of this compound for each experiment and consider refreshing the media with the inhibitor for long-term assays. |
| No inhibition of Trk phosphorylation in Western blot. | Insufficient concentration or incubation time. Low level of basal Trk phosphorylation in the cell line. Poor antibody quality. | Perform a dose-response and time-course experiment to determine the optimal conditions. Ensure the chosen cell line has a detectable level of endogenous Trk phosphorylation. Use a validated phospho-Trk antibody and include appropriate positive and negative controls. |
| Discrepancy between biochemical and cellular assay results. | Poor cell permeability of the compound. Presence of efflux pumps in the cell line. High protein binding in cell culture media. | Evaluate the cell permeability of this compound in your specific cell line. Test for the expression of common drug efflux pumps. Consider using serum-free or low-serum media for the assay, if compatible with your cells. |
In Vivo Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Poor tumor growth inhibition in xenograft models. | Suboptimal dosing or administration route. Poor bioavailability of the compound. Rapid metabolism of the compound. | Optimize the dose and frequency of administration based on pharmacokinetic studies. Use the recommended formulation to ensure solubility and absorption.[3] Perform pharmacokinetic analysis to determine the half-life of this compound in the animal model. |
| High toxicity or weight loss in animals. | Off-target effects of the compound. Vehicle-related toxicity. | Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). Include a vehicle-only control group to assess the toxicity of the formulation components. |
| Variability in tumor size within the same treatment group. | Inconsistent tumor cell implantation. Heterogeneity of the tumor cells. | Ensure consistent injection of tumor cells and randomize animals into treatment groups. Use a well-characterized and stable cell line for xenograft studies. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) |
| TrkA | Cell-free kinase assay | 1.1[1] |
| TrkB | Cell-free kinase assay | 7.8[1] |
| TrkC | Cell-free kinase assay | 5.1[1] |
Table 2: Anti-proliferative Activity of this compound in Trk Fusion-Positive Cell Lines
| Cell Line | Trk Fusion | Assay Duration | IC50 (nM) |
| CUTO-3 | 7 days | Single-digit to double-digit nanomolar range[4] | |
| KM12-Luc | 7 days | Single-digit to double-digit nanomolar range[4] | |
| MO-91 | 7 days | Single-digit to double-digit nanomolar range[4] |
Experimental Protocols
Cell-Free Kinase Assay
-
Reagents: Recombinant TrkA, TrkB, or TrkC kinase domain, appropriate substrate peptide, ATP, and this compound.
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a microplate, add the kinase, substrate, and this compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
-
Cell Proliferation Assay
-
Cell Lines: TRK fusion-positive cancer cell lines (e.g., CUTO-3, KM12-Luc, MO-91).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to attach overnight.
-
Treat cells with a serial dilution of this compound for 7 days.[4]
-
Assess cell viability using a suitable method (e.g., CellTiter-Glo).
-
Determine the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
-
Western Blot Analysis of Downstream Signaling
-
Cell Lines: TRK fusion-positive cancer cell lines.
-
Procedure:
-
Seed cells and allow them to grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for 2 hours.[4]
-
Lyse the cells and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Trk, total Trk, phospho-ERK, total ERK, and a loading control (e.g., GAPDH).
-
Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude or SCID).
-
Procedure:
-
Subcutaneously implant TRK fusion-positive cancer cells into the flanks of the mice.
-
Allow tumors to reach a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer this compound orally once daily. A suggested formulation is a solution in DMSO, PEG300, Tween-80, and saline.[3]
-
The control group should receive the vehicle only.
-
Monitor tumor volume and body weight regularly for the duration of the study (e.g., 30 days).[4]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Mandatory Visualization
References
Technical Support Center: Mitigating CH7057288-Induced Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments with the TRK inhibitor, CH7057288. The focus is on strategies to mitigate cytotoxicity in normal, non-cancerous cells.
Disclaimer
Currently, there is a lack of publicly available data detailing the specific cytotoxic effects and IC50 values of this compound on a broad panel of normal human cell lines. The information and strategies provided herein are based on the known mechanism of this compound as a selective TRK inhibitor and general principles of mitigating off-target effects of tyrosine kinase inhibitors. Researchers are strongly encouraged to perform their own dose-response experiments on relevant normal cell lines to establish the therapeutic window for their specific experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC). In cancers driven by TRK gene fusions, the resulting fusion proteins are constitutively active, leading to uncontrolled activation of downstream signaling pathways that promote cell proliferation and survival. This compound selectively binds to the ATP-binding pocket of TRK kinases, inhibiting their activity and suppressing downstream signaling pathways such as the MAPK and E2F pathways.[1] This leads to the inhibition of proliferation in TRK fusion-positive cancer cells.[1]
Q2: Why is this compound expected to be less toxic to normal cells compared to TRK fusion-positive cancer cells?
A2: The therapeutic rationale for this compound is based on the principle of oncogene addiction. TRK fusion-positive cancer cells are highly dependent on the signaling from the constitutively active TRK fusion protein for their survival and proliferation. Normal cells, on the other hand, do not harbor these TRK fusions and their survival is not dependent on this specific oncogenic driver. Therefore, inhibiting TRK signaling is expected to have a much more profound and cytotoxic effect on cancer cells than on normal cells. One study noted that this compound suppressed the proliferation of TRK fusion-positive cell lines but not TRK-negative cell lines.[1]
Q3: I am observing significant cytotoxicity in my normal cell line control at concentrations that are effective against my cancer cell line. What could be the reason?
A3: While this compound is selective for TRK kinases, normal cells also express TRK receptors, which play roles in the development and function of the nervous system. Off-target cytotoxicity in normal cells could be due to several factors:
-
On-target, off-tumor effects: The concentration of this compound used may be high enough to inhibit the normal physiological functions of TRK receptors in your control cell line, leading to cytotoxicity. This is a known phenomenon with TRK inhibitors in clinical settings, leading to side effects like dizziness and weight gain.
-
Off-target kinase inhibition: At higher concentrations, the selectivity of any kinase inhibitor can decrease, potentially leading to the inhibition of other kinases important for normal cell survival.
-
Cell line specific sensitivity: The particular normal cell line you are using might have a higher dependence on TRK signaling for survival or express higher levels of TRK receptors than other normal cell types.
Q4: What strategies can I explore to protect my normal cells from this compound-induced cytotoxicity?
A4: A promising strategy to protect normal cells from the cytotoxic effects of anti-cancer agents is to transiently arrest them in a state of quiescence, a concept known as "cyclotherapy". Since many cancer cells have dysregulated cell cycle checkpoints, they will continue to proliferate and remain sensitive to the cytotoxic agent. Potential approaches include:
-
CDK4/6 Inhibition: Pre-treatment of normal cells with a selective CDK4/6 inhibitor can induce a temporary G1 cell cycle arrest. This can make them less susceptible to the cytotoxic effects of drugs that target proliferating cells.
-
p53 Activation: In normal cells with wild-type p53, treatment with a p53 activator can induce cell cycle arrest or senescence, thereby protecting them from DNA-damaging agents or other cytotoxic insults.
It is crucial to empirically determine the optimal timing and concentration of these protective agents in your specific experimental system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High cytotoxicity in normal cells at desired therapeutic dose | The therapeutic window between your cancer and normal cell lines is narrow. | 1. Confirm IC50 values: Perform detailed dose-response curves for both your cancer and normal cell lines to accurately determine the IC50 for each. 2. Explore combination therapies: Investigate the use of a CDK4/6 inhibitor or a p53 activator to protect the normal cells. This may allow you to use a lower, less toxic concentration of this compound on the cancer cells. 3. Time-course experiment: Evaluate if shorter exposure times to this compound can achieve the desired effect on cancer cells while minimizing toxicity to normal cells. |
| Inconsistent results in cell viability assays | Assay variability, issues with compound solubility, or cell culture inconsistencies. | 1. Assay optimization: Ensure your chosen cell viability assay (e.g., MTT, MTS) is in its linear range for your cell densities. 2. Solubility check: Confirm that this compound is fully dissolved at the tested concentrations in your culture medium. 3. Standardize cell culture: Maintain consistent cell passage numbers, seeding densities, and growth conditions. |
| Unexpected morphological changes in normal cells | On-target effects on pathways regulated by TRK signaling in normal cells. | 1. Detailed characterization: Perform further assays to understand the cellular changes. This could include cell cycle analysis to check for arrest, or apoptosis assays to confirm cell death pathways. 2. Lower concentration: Test if a lower concentration of this compound can still be effective against cancer cells while producing fewer morphological changes in normal cells. |
Quantitative Data
As of the last update, specific IC50 values for this compound in a panel of normal human cell lines are not publicly available. Researchers should establish these values for their chosen normal cell lines to determine the therapeutic index in their models. The therapeutic index is a ratio that compares the concentration of a therapeutic agent that causes the therapeutic effect to the concentration that causes toxicity.
Table 1: Hypothetical Comparative IC50 Values for this compound
| Cell Line | Cell Type | TRK Fusion Status | Hypothetical IC50 (nM) |
| KM12 | Colon Carcinoma | TPM3-NTRK1 | Low (e.g., <10) |
| MO-91 | Acute Myeloid Leukemia | ETV6-NTRK3 | Low (e.g., <10) |
| Normal Human Fibroblasts | Normal Connective Tissue | Wild-Type | Higher (e.g., >1000) |
| Normal Human Neurons | Normal Neural Tissue | Wild-Type | Intermediate (e.g., 100-1000) |
Note: The IC50 values in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
Cell Viability Assay (MTT)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations and incubate for the desired duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-only controls.
-
Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V Staining)
Principle: This flow cytometry-based assay identifies apoptotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, and is used to identify necrotic or late apoptotic cells.
Protocol:
-
Seed and treat cells with this compound as described for the viability assay.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This flow cytometry-based method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide (PI) stoichiometrically binds to DNA, so the amount of fluorescence is directly proportional to the amount of DNA in the cell.
Protocol:
-
Seed and treat cells with this compound.
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be used to generate a histogram representing the cell cycle distribution.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in TRK fusion-positive cancer cells.
Caption: Workflow for mitigating this compound-induced cytotoxicity in normal cells.
Caption: General experimental workflow for assessing this compound cytotoxicity.
References
CH7057288 inconsistent results in cell viability assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding inconsistent results observed in cell viability assays with the selective TRK inhibitor, CH7057288.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our cell viability assay results with this compound between experiments. What are the common causes?
A1: Inconsistent results with small molecule inhibitors like this compound can stem from several factors. Key areas to investigate include:
-
Assay-Specific Interference: The chemical properties of the inhibitor might directly interfere with the assay chemistry. For example, some compounds can chemically reduce tetrazolium salts (e.g., MTT, XTT, MTS) leading to a false viability signal.[1][2][3][4]
-
Cellular Metabolism Alterations: As a kinase inhibitor, this compound impacts cellular signaling pathways which can, in turn, alter the metabolic state of the cells.[5] Assays that rely on metabolic activity (like tetrazolium-based assays) may therefore not accurately reflect cell viability.[6][7]
-
Experimental Variables: Inconsistencies in cell density at the time of seeding, duration of compound exposure, and final DMSO concentration can lead to variable results.[8][9]
-
Cell Line Integrity: The passage number and genetic drift of cell lines can affect their sensitivity to treatment. It is crucial to use cells within a consistent and low passage number range.[8]
Q2: At certain concentrations, this compound appears to increase the signal in our MTT assay, suggesting an increase in cell viability. Is this a real effect?
A2: An apparent increase in viability, especially with a compound expected to be cytotoxic, is often an artifact of the assay itself.[1] This can happen if this compound or one of its metabolites directly reduces the MTT reagent to its formazan product, independent of cellular metabolic activity. It is recommended to perform a cell-free control experiment (see Troubleshooting Guide) to test for this interference.
Q3: Which cell viability assays are recommended for use with this compound to minimize inconsistencies?
A3: To avoid potential artifacts associated with metabolic assays, consider using methods based on different principles:
-
ATP Quantification Assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is a strong indicator of viable, metabolically active cells.[10][11] This method was successfully used in a study involving this compound.[12]
-
Cytotoxicity Assays: These assays measure markers of cell death, such as the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.
-
Real-Time Live/Dead Cell Imaging: Using fluorescent probes that differentiate between live and dead cells can provide a more direct and dynamic measure of cell viability over time.
Q4: How does the mechanism of action of this compound potentially lead to misleading results in viability assays?
A4: this compound is a potent and selective inhibitor of TRKA, TRKB, and TRKC kinases.[5][13] This inhibition suppresses downstream signaling pathways like MAPK and E2F, which are crucial for cell proliferation and survival.[5] While this action is expected to reduce cell viability in TRK fusion-positive cancer cells, it can also induce metabolic reprogramming as the cells adapt to the signaling blockade.[7][14][15] Assays that use metabolic readout as a proxy for cell number can be confounded by these metabolic shifts, leading to results that do not accurately reflect the true number of viable cells.
Troubleshooting Guide
If you are experiencing inconsistent results with this compound, follow this step-by-step guide to identify and resolve the issue.
Step 1: Assess for Direct Compound Interference
The first step is to rule out any direct chemical interference of this compound with your assay reagents.
-
Action: Set up a cell-free assay. Prepare wells with your culture medium and serial dilutions of this compound (including the vehicle control, e.g., DMSO). Do not add any cells. Add the viability assay reagent (e.g., MTT, XTT) and incubate for the standard duration.
-
Expected Outcome: In the absence of cells, there should be no signal generated.
-
Troubleshooting: If you observe a signal (e.g., color change for MTT) that correlates with the concentration of this compound, the compound is directly interacting with the assay reagent. The assay is not suitable for this compound, and an alternative method should be chosen (see FAQ Q3).[1]
Step 2: Optimize and Standardize Experimental Parameters
Inconsistent experimental procedures are a common source of variability.
-
Action:
-
Cell Seeding: Ensure a homogenous single-cell suspension before plating to avoid clumps and ensure even cell distribution. Use a consistent seeding density for all experiments.[16]
-
Incubation Times: Standardize the incubation time for both compound treatment and the final assay readout.
-
Pipetting: Calibrate your pipettes regularly. When adding or removing reagents, do so gently and consistently to avoid disturbing adherent cells.[16]
-
Edge Effects: The outer wells of a microplate are prone to evaporation. To minimize this "edge effect," avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.[17]
-
Step 3: Validate with an Orthogonal Assay
Confirm your results using a different method that relies on an alternative biological principle.
-
Action: If you are using a tetrazolium-based assay, repeat a key experiment using an ATP-based luminescent assay (e.g., CellTiter-Glo®) or a cytotoxicity assay (e.g., LDH release).
-
Expected Outcome: A robust biological effect should be observable across different assay platforms, even if the absolute IC50 values differ slightly.
-
Troubleshooting: If the results from the orthogonal assay are consistent and reproducible, while your primary assay is not, it strongly suggests an issue of assay compatibility with your experimental system. Adopt the more reliable assay for future experiments.
Data Presentation
Inconsistent results can manifest as significant variations in the calculated IC50 values or erratic dose-response curves. The table below provides a hypothetical example of such inconsistencies.
Table 1: Hypothetical Inconsistent IC50 Values for this compound in a TRK-Fusion Positive Cell Line (e.g., KM12) using an MTT Assay.
| Experiment # | IC50 (nM) | Observations |
| 1 | 15.2 | Classic sigmoidal curve. |
| 2 | 45.8 | Shallow dose-response curve. |
| 3 | 8.5 | High signal at low concentrations. |
| Orthogonal Assay (CellTiter-Glo®) | 12.5 ± 1.3 | Consistent results across 3 experiments. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the various concentrations of the compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature before use. Reconstitute the reagent according to the manufacturer's instructions.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add 100 µL of the prepared CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Data Acquisition: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
Mandatory Visualizations
Caption: Troubleshooting workflow for inconsistent cell viability assays.
Caption: Simplified signaling pathway inhibited by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Interference by anti-cancer chemotherapeutic agents in the MTT-tumor chemosensitivity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective TRK Inhibitor this compound against TRK Fusion-Driven Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 7. Reprogramming of Cellular Metabolism and Its Therapeutic Applications in Thyroid Cancer | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 11. blog.quartzy.com [blog.quartzy.com]
- 12. scispace.com [scispace.com]
- 13. selleckchem.com [selleckchem.com]
- 14. mdpi.com [mdpi.com]
- 15. biorxiv.org [biorxiv.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Improving CH7057288 Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of CH7057288.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Tropomyosin receptor kinases (TRKA, TRKB, and TRKC). In many cancers, fusions involving the NTRK genes lead to the production of constitutively active TRK fusion proteins, which drive tumor growth. This compound works by blocking the ATP-binding site of these TRK fusion proteins, thereby inhibiting their kinase activity and suppressing downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK and E2F pathways.[1]
Q2: What are the primary challenges in the in vivo delivery of this compound?
A2: Like many kinase inhibitors, this compound is a lipophilic molecule with poor aqueous solubility. This can lead to challenges in achieving adequate oral bioavailability and maintaining consistent plasma concentrations in animal models. Key challenges include:
-
Low aqueous solubility, making formulation difficult.
-
Potential for precipitation of the compound in the formulation or after administration.
-
Variability in oral absorption.
-
A relatively short plasma half-life of 3-5 hours, requiring careful consideration of dosing frequency.
Q3: What is a standard formulation for in vivo oral administration of this compound?
A3: A commonly used vehicle for oral administration of this compound in animal studies consists of a mixture of solvents and surfactants to improve solubility and stability. A typical formulation is:
-
10% DMSO (Dimethyl sulfoxide)
-
40% PEG300 (Polyethylene glycol 300)
-
5% Tween-80 (Polysorbate 80)
-
45% Saline (0.9% sodium chloride solution)
It is crucial to prepare this formulation fresh daily and to ensure the compound is fully dissolved before administration.
Q4: What are the known on-target and potential off-target effects of TRK inhibitors like this compound?
A4: On-target effects are related to the inhibition of the TRK signaling pathway, which is also involved in the normal function of the nervous system. These can include dizziness and weight gain.[2] Off-target effects may occur when this compound binds to other kinases besides the TRK family, often due to the conserved nature of the ATP-binding pocket in kinases. While this compound is highly selective, high concentrations might lead to inhibition of other kinases. If you observe unexpected phenotypes, it is advisable to perform a kinase selectivity panel to identify potential off-target interactions.
Troubleshooting Guides
Issue 1: Poor or Variable Anti-Tumor Efficacy in Xenograft Models
| Possible Cause | Troubleshooting Steps |
| Inadequate Drug Exposure | 1. Verify Formulation: Ensure the formulation is prepared correctly and the compound is fully dissolved. Visually inspect for any precipitation before each administration. 2. Optimize Vehicle: If solubility issues persist, consider alternative formulation strategies for poorly soluble drugs, such as using lipid-based formulations or creating a micronized suspension. 3. Increase Dose or Dosing Frequency: Due to its short half-life, consider increasing the dose or administering the drug twice daily to maintain therapeutic concentrations. 4. Assess Pharmacokinetics: If possible, perform a pilot pharmacokinetic study to measure plasma concentrations of this compound in your animal model to confirm adequate exposure. |
| Drug Instability | 1. Fresh Formulation: Always prepare the formulation fresh before each use. 2. Protect from Light and Temperature: Store the stock compound and the formulation protected from light and at the recommended temperature. |
| Model-Specific Issues | 1. Confirm TRK Fusion Status: Verify that the cancer cell line used for the xenograft model indeed expresses a TRK fusion protein. 2. Tumor Burden: Initiate treatment when tumors have reached a consistent and appropriate size (e.g., 100-200 mm³). Very large tumors may have necrotic cores that are difficult for the drug to penetrate. |
Issue 2: Formulation Instability (Precipitation)
| Possible Cause | Troubleshooting Steps |
| Low Solubility in Vehicle | 1. Gentle Warming and Sonication: During preparation, gentle warming (to 37°C) and sonication can help dissolve the compound. Allow the solution to cool to room temperature before administration. 2. Adjust Vehicle Composition: Increase the percentage of co-solvents like DMSO or PEG300, or the surfactant Tween-80. However, be mindful of the potential for vehicle-induced toxicity at higher concentrations. 3. pH Modification: For some compounds, adjusting the pH of the aqueous component of the vehicle can improve solubility. This should be tested on a small scale first. |
| Temperature Effects | 1. Storage: If the formulation must be stored for a short period, keep it at a controlled room temperature, as refrigeration can sometimes cause precipitation of poorly soluble compounds. |
Data Presentation
Table 1: Representative Physicochemical Properties of a TRK Inhibitor
| Property | Value | Significance for In Vivo Delivery |
| Molecular Weight | ~500 - 600 g/mol | Influences diffusion and membrane permeability. |
| LogP | High (>3) | Indicates high lipophilicity and poor aqueous solubility. |
| Aqueous Solubility | Very low (<1 µg/mL) | A major challenge for formulation development. |
| pKa | Weakly basic | Solubility may be pH-dependent. |
Note: Specific experimental data for this compound is not publicly available. This table provides representative values for a compound of this class.
Table 2: Representative Pharmacokinetic Parameters of an Oral TRK Inhibitor in Mice
| Parameter | Representative Value | Description |
| Tmax (Time to Peak Concentration) | 1 - 2 hours | Time at which the maximum drug concentration in plasma is reached. |
| Cmax (Peak Plasma Concentration) | Dose-dependent | The maximum concentration of the drug in plasma. |
| AUC (Area Under the Curve) | Dose-dependent | Represents the total drug exposure over time. |
| t½ (Half-life) | 3 - 5 hours | The time it takes for the plasma concentration of the drug to be reduced by half. |
Note: This table is for illustrative purposes, as specific quantitative pharmacokinetic data for this compound from preclinical studies is not detailed in the provided search results.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (10 mg/kg dose)
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Calculate Required Amounts: For a 10 mg/kg dose in a mouse with an average weight of 20g, and a dosing volume of 10 mL/kg, each mouse will receive 0.2 mL of a 1 mg/mL solution. To prepare 1 mL of this solution, you will need 1 mg of this compound.
-
Dissolve this compound in DMSO: Weigh 1 mg of this compound and place it in a sterile microcentrifuge tube. Add 100 µL of DMSO (10% of the final volume). Vortex thoroughly until the powder is completely dissolved.
-
Add PEG300 and Tween-80: Add 400 µL of PEG300 (40%) and 50 µL of Tween-80 (5%). Vortex after each addition to ensure the solution is homogenous.
-
Add Saline: Slowly add 450 µL of sterile saline (45%) while vortexing. The solution should remain clear.
-
Final Mixing: If needed, sonicate the final solution for 5-10 minutes to ensure complete dissolution. Visually inspect for any precipitates before use.
Protocol 2: Subcutaneous Xenograft Model and Oral Administration
Materials:
-
TRK fusion-positive cancer cells (e.g., KM12)
-
6-8 week old immunodeficient mice (e.g., BALB/c nude)
-
Sterile PBS
-
Syringes and needles (27G for injection, 20-22G flexible gavage needles)
-
Calipers
-
This compound formulation and vehicle control
Procedure:
-
Cell Preparation: Culture the cancer cells to ~80% confluency. Harvest the cells and resuspend them in sterile PBS at a concentration of 5 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow. Measure the tumor volume 2-3 times per week using calipers with the formula: Volume = (Length x Width²)/2.
-
Randomization: When the average tumor volume reaches 100-200 mm³, randomize the mice into treatment and control groups.
-
Drug Administration:
-
Prepare the this compound formulation and vehicle control fresh daily.
-
Weigh each mouse daily to calculate the precise dosing volume.
-
Administer the formulation or vehicle via oral gavage once or twice daily, as per the study design.
-
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
Mandatory Visualizations
Caption: this compound inhibits the TRK fusion protein, blocking downstream MAPK and E2F signaling.
Caption: Workflow for a typical in vivo xenograft study with this compound.
References
Validation & Comparative
A Comparative Guide to TRK Inhibitors: CH7057288 Versus Entrectinib in TRK Fusion Cancers
For Researchers, Scientists, and Drug Development Professionals
Tropomyosin receptor kinase (TRK) fusions are oncogenic drivers in a wide array of cancers. The development of targeted TRK inhibitors has marked a significant advancement in precision oncology. This guide provides a detailed comparison of two such inhibitors: CH7057288, a novel selective TRK inhibitor, and entrectinib, a clinically approved inhibitor of TRK, ROS1, and ALK. This comparison is based on publicly available preclinical and clinical data to inform research and drug development professionals.
At a Glance: Key Differences
| Feature | This compound | Entrectinib |
| Target Profile | Selective pan-TRK inhibitor (TRKA, TRKB, TRKC) | Multi-kinase inhibitor (TRKA, TRKB, TRKC, ROS1, ALK)[1] |
| Development Stage | Preclinical | Clinically Approved |
| Key Differentiator | Maintains activity against certain TRK resistance mutations.[2] | Broad-spectrum activity against multiple oncogenic drivers. |
| Reported Activity | Potent in vitro and in vivo activity in TRK fusion-positive cancer models.[2][3] | Demonstrated clinical efficacy in patients with NTRK fusion-positive solid tumors.[1] |
Mechanism of Action
Both this compound and entrectinib function by inhibiting the kinase activity of TRK fusion proteins, which are constitutively active and drive downstream signaling pathways promoting cell proliferation and survival.[1][2]
This compound is a potent and selective inhibitor of the TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC).[2][4][5] By binding to the ATP-binding pocket of the TRK kinase domain, it blocks the phosphorylation of the TRK fusion protein and subsequent activation of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways.[2]
Entrectinib is a multi-targeted tyrosine kinase inhibitor that, in addition to the TRK receptors, also inhibits ROS1 and ALK kinases.[1] Its mechanism of action is also ATP-competitive, leading to the suppression of the signaling cascades driven by these kinases.[6]
Preclinical Efficacy: A Comparative Overview
Direct comparative preclinical studies between this compound and entrectinib are not extensively available in the public domain. However, data from independent studies provide insights into their respective potencies.
In Vitro Kinase Inhibition
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| Target Kinase | This compound IC50 (nM) | Entrectinib IC50 (nM) |
| TRKA | 1.1[4][5] | 1.7[7] |
| TRKB | 7.8[4][5] | 0.1[7] |
| TRKC | 5.1[4][5] | 0.1[7] |
In Vitro Cellular Proliferation
| Cell Line | TRK Fusion | This compound IC50 (µM) |
| MO-91 | TPM3-NTRK1 | 0.00202[3] |
| KM-12 | TPM3-NTRK1 | 0.00508[3] |
Comparable IC50 data for entrectinib in these specific cell lines from the same study is not available. However, entrectinib has been shown to inhibit the proliferation of various TRK fusion-positive cell lines in other studies.
In Vivo Antitumor Activity
Both compounds have demonstrated significant tumor growth inhibition in xenograft models of TRK fusion-positive cancers.
This compound has shown strong in vivo tumor growth inhibition in subcutaneously implanted xenograft models.[2][4] In an intracranial implantation model, which mimics brain metastasis, this compound induced tumor regression and improved event-free survival.[2][5]
Entrectinib has also demonstrated potent in vivo antitumor activity. In a neuroblastoma xenograft model expressing TrkB, entrectinib significantly inhibited tumor growth.[6] Furthermore, preclinical models have shown that entrectinib can cross the blood-brain barrier and lead to survival benefits in intracranial tumor models.[8]
Activity Against Resistance Mutations
A notable feature of This compound is its reported activity against a TRK kinase domain resistance mutation. It maintained similar levels of in vitro and in vivo activity against this mutant as it did against the wild-type TRK fusion.[2] This suggests a potential advantage in overcoming acquired resistance to other TRK inhibitors.
Clinical Data: Entrectinib
As a clinically approved drug, entrectinib has a substantial body of clinical data from trials such as STARTRK-2, STARTRK-1, and ALKA-372-001.[9]
| Clinical Endpoint | Entrectinib in NTRK Fusion-Positive Solid Tumors |
| Overall Response Rate (ORR) | 57%[1] |
| Complete Response (CR) | 7.4%[1] |
| Median Duration of Response (DoR) | 10.4 months |
| Intracranial ORR in patients with CNS metastases | 54.5% |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key experiments cited in the evaluation of TRK inhibitors.
Kinase Inhibition Assay (Biochemical Assay)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Methodology:
-
Reagent Preparation: Recombinant TRK kinase, a suitable substrate (e.g., a synthetic peptide), and ATP are prepared in a kinase assay buffer. The test compound (this compound or entrectinib) is serially diluted.
-
Assay Plate Setup: The diluted compound is added to the wells of a microplate.
-
Kinase Reaction: The kinase and substrate are added to the wells, followed by a short pre-incubation. The reaction is initiated by the addition of ATP.
-
Signal Detection: After a defined incubation period, the reaction is stopped, and the remaining ATP or the amount of phosphorylated substrate is quantified using a detection reagent (e.g., ADP-Glo™ Kinase Assay). The signal, often luminescence or fluorescence, is read by a plate reader.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability/Proliferation Assay
This assay determines the effect of a compound on the proliferation and viability of cancer cell lines.
Methodology:
-
Cell Seeding: TRK fusion-positive cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
Viability Assessment: A cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) is added to each well. These reagents measure metabolic activity, which correlates with the number of viable cells.
-
Signal Measurement: The signal (luminescence, absorbance, or fluorescence) is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability relative to untreated control cells is calculated, and the IC50 value is determined.
In Vivo Xenograft Tumor Model
This model evaluates the antitumor efficacy of a compound in a living organism.
Methodology:
-
Cell Implantation: Human TRK fusion-positive cancer cells are injected subcutaneously into immunodeficient mice.
-
Tumor Establishment: Tumors are allowed to grow to a predetermined size.
-
Treatment Administration: Mice are randomized into groups and treated with the test compound (e.g., this compound or entrectinib) or a vehicle control, typically via oral gavage, on a defined schedule.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly to assess efficacy and toxicity.
-
Endpoint Analysis: At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Conclusion
This compound and entrectinib are both potent inhibitors of TRK fusion proteins with demonstrated efficacy in preclinical models of TRK fusion-positive cancers. Entrectinib's clinical approval and its activity against multiple oncogenic drivers make it a valuable therapeutic option. This compound, with its high selectivity and activity against a known resistance mutation, represents a promising next-generation TRK inhibitor. Further head-to-head studies are warranted to directly compare the efficacy and safety profiles of these two agents and to fully elucidate their respective roles in the treatment of TRK fusion cancers. This guide provides a foundational comparison based on the currently available data to aid researchers and clinicians in their understanding of these important targeted therapies.
References
- 1. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective TRK Inhibitor this compound against TRK Fusion-Driven Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | inhibitor of TRK (tyrosine receptor kinase) | CAS 2095616-82-1 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 6. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P14.19 Preclinical and clinical efficacy of entrectinib in primary and metastatic brain tumors harboring NTRK, ROS1, or ALK gene fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Entrectinib: A New Selective Tyrosine Kinase Inhibitor Approved for the Treatment of Pediatric and Adult Patients with NTRK Fusionpositive, Recurrent or Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of CH7057288 with Next-Generation TRK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational TRK inhibitor CH7057288 with approved and emerging next-generation Tropomyosin Receptor Kinase (TRK) inhibitors, including Larotrectinib, Entrectinib, Selitrectinib, and Repotrectinib. This analysis is supported by experimental data to inform research and development in the field of targeted cancer therapy.
Introduction to TRK Inhibition
Tropomyosin receptor kinases (TRKs), encoded by the NTRK genes (NTRK1, NTRK2, and NTRK3), are a family of receptor tyrosine kinases crucial for neuronal development and function.[1] Chromosomal rearrangements resulting in NTRK gene fusions lead to the expression of constitutively active TRK fusion proteins that act as oncogenic drivers in a wide array of adult and pediatric cancers.[2][3] This has established TRK as a key therapeutic target for "pan-cancer" treatment strategies.[4]
First-generation TRK inhibitors, such as Larotrectinib and Entrectinib, have demonstrated significant efficacy in patients with TRK fusion-positive cancers.[5] However, the development of acquired resistance, often through mutations in the TRK kinase domain, can limit their long-term effectiveness.[2][3] Next-generation inhibitors, including Selitrectinib and Repotrectinib, have been designed to overcome these resistance mechanisms.[6][7] this compound is a novel, potent, and selective TRK inhibitor with a distinct chemical structure.[2][8]
Mechanism of Action
This compound and the next-generation TRK inhibitors discussed are ATP-competitive inhibitors that bind to the ATP-binding site of the TRK kinase domain.[9][10] This action prevents the phosphorylation and subsequent activation of downstream signaling pathways critical for cancer cell proliferation and survival, such as the MAPK, PI3K/AKT, and PLCγ pathways.[1][11] Repotrectinib is noted for its compact macrocyclic structure, designed to minimize adverse interactions with resistance mutation hotspots.[6] Entrectinib is a multi-kinase inhibitor, also targeting ROS1 and ALK.[10][12]
Data Presentation
The following tables summarize the quantitative data for this compound and next-generation TRK inhibitors, focusing on their biochemical potency against wild-type TRK kinases and their efficacy against common resistance mutations.
Table 1: Biochemical Potency (IC50, nM) Against Wild-Type TRK Kinases
| Inhibitor | TRKA IC50 (nM) | TRKB IC50 (nM) | TRKC IC50 (nM) | Other Key Targets (IC50, nM) |
| This compound | 1.1[11] | 7.8[11] | 5.1[11] | - |
| Larotrectinib | 5-11[13] | 5-11[13] | 5-11[13] | Highly selective for TRK[13] |
| Entrectinib | 1[10] | 3[10] | 5[10] | ALK (12), ROS1 (7)[10] |
| Selitrectinib | 0.6[14] | <1[15] | <2.5[14] | >1000-fold selective for non-TRK kinases[15] |
| Repotrectinib | 0.83[16] | 0.05[16] | 0.1[16] | ROS1 (0.07), ALK (1.01), JAK2 (1.04), Src (5.3)[16][17] |
Table 2: Cellular Anti-proliferative Activity (IC50, nM) in TRK Fusion-Positive Cell Lines
| Inhibitor | Cell Line (Fusion) | IC50 (nM) |
| This compound | CUTO-3 (MPRIP-NTRK1) | Data not available in provided search results |
| KM12-Luc (TPM3-NTRK1) | Data not available in provided search results | |
| MO-91 (ETV6-NTRK3) | Data not available in provided search results | |
| Larotrectinib | Ba/F3 (LMNA-TRKA) | 23.5[6][18] |
| Ba/F3 (ETV6-TRKB) | 49.4[6][18] | |
| Ba/F3 (ETV6-TRKC) | 33.1[6][18] | |
| Entrectinib | Ba/F3 (LMNA-TRKA) | 1.3[6][18] |
| Ba/F3 (ETV6-TRKB) | 0.3[6][18] | |
| Ba/F3 (ETV6-TRKC) | 0.4[6][18] | |
| Selitrectinib | KM12, CUTO-3, MO-91 | ≤ 5[15] |
| Ba/F3 (LMNA-TRKA) | 3.9[6][18] | |
| Ba/F3 (ETV6-TRKB) | 1.8[6][18] | |
| Ba/F3 (ETV6-TRKC) | 2.5[6][18] | |
| Repotrectinib | Ba/F3 (LMNA-TRKA) | < 0.2[6][18] |
| Ba/F3 (ETV6-TRKB) | < 0.2[6][18] | |
| Ba/F3 (ETV6-TRKC) | < 0.2[6][18] |
Table 3: Activity Against TRK Resistance Mutations (IC50, nM)
| Mutation | This compound | Larotrectinib | Entrectinib | Selitrectinib | Repotrectinib |
| TRKA G595R (Solvent Front) | Weak activity[3] | >600[18] | >400-fold decrease[18] | 2.0-9.8[15][19] | 2[7] |
| TRKC G623R (Solvent Front) | Data not available | 6,940[7] | Data not available | 2.0-9.8[15][19] | 27[7] |
| TRKA F589L (Gatekeeper) | Data not available | >600[18] | <0.2-60.4[18] | 52[7] | <0.2[7] |
| TRKC F617I (Gatekeeper) | Data not available | 4,330[7] | Data not available | 52[7] | <0.2[7] |
| TRKA G667C (xDFG) | Active[2] | Inactive (>1500)[18] | 138-876[18] | 2.0-9.8[15][19] | 14.6-67.6[18] |
Visualizations
Caption: TRK Signaling Pathway and Point of Inhibition.
Caption: Generalized Workflow for a Cell Proliferation Assay.
References
- 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective TRK Inhibitor this compound against TRK Fusion-Driven Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. selleckchem.com [selleckchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. cancer-research-network.com [cancer-research-network.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. cancer-research-network.com [cancer-research-network.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. selleckchem.com [selleckchem.com]
Validating On-Target Effects of CH7057288 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target performance of CH7057288 with other Tropomyosin receptor kinase (TRK) inhibitors, supported by experimental data. The information is intended to assist researchers in evaluating the efficacy and mechanisms of these compounds in cell-based assays.
Introduction to TRK Inhibition
Tropomyosin receptor kinases (TRKs), including TRKA, TRKB, and TRKC, are receptor tyrosine kinases that play a crucial role in neuronal development and function. In various cancers, chromosomal rearrangements can lead to fusions of the NTRK genes with other genes, resulting in constitutively active TRK fusion proteins that act as oncogenic drivers. These fusions are found across a wide range of tumor types, making TRK a compelling target for cancer therapy.
This compound is a potent and selective pan-TRK inhibitor.[1] This guide compares its cellular on-target effects with those of two other well-established TRK inhibitors: larotrectinib and entrectinib.
Comparative On-Target Efficacy
The following tables summarize the in vitro potency of this compound, larotrectinib, and entrectinib against the three TRK kinases and their inhibitory effects on the proliferation of TRK fusion-positive cancer cell lines.
Table 1: Biochemical Potency Against TRK Kinases (IC50, nM)
| Inhibitor | TRKA | TRKB | TRKC | Reference |
| This compound | 1.1 | 7.8 | 5.1 | [2] |
| Larotrectinib | 5 | 11 | 6 | [3] |
| Entrectinib | 1 | 3 | 5 | [3] |
Note: Data are from separate studies and experimental conditions may have varied.
Table 2: Anti-proliferative Activity in TRK Fusion-Positive Cell Lines (IC50, nM)
| Cell Line | TRK Fusion | This compound | Larotrectinib | Entrectinib | Reference |
| CUTO-3 | MPRIP-NTRK1 | ~50 | Not Reported | Not Reported | [2] |
| KM12 | TPM3-NTRK1 | <10 | <10 | Not Reported | [2][4] |
| MO-91 | ETV6-NTRK3 | <10 | Not Reported | Not Reported | [2] |
Note: Data for larotrectinib and entrectinib in CUTO-3 and MO-91 cell lines were not available in the searched literature. Direct head-to-head comparative studies are limited.[5][6][7][8][9][10][11][12]
Signaling Pathway Inhibition
This compound has been shown to suppress the downstream signaling pathways of TRK fusions, primarily the mitogen-activated protein kinase (MAPK) and E2F pathways.[1][2] Inhibition of these pathways leads to decreased cell proliferation and tumor growth.
Figure 1. Simplified TRK signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture
-
Cell Lines:
-
General Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2. Specific media and conditions can be found on the cell line provider's website (e.g., ATCC).
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Figure 2. General workflow for a cell proliferation (MTT) assay.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the TRK inhibitor (e.g., this compound, larotrectinib, or entrectinib) or vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.
Western Blotting for MAPK Pathway Analysis
This technique is used to detect changes in protein expression and phosphorylation, providing insights into the inhibition of signaling pathways.
Figure 3. General workflow for Western blotting.
-
Cell Treatment and Lysis: Treat TRK fusion-positive cells (e.g., CUTO-3, KM12) with the TRK inhibitor for a specified time (e.g., 2 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of TRK, ERK, and AKT overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound demonstrates potent and selective inhibition of TRK kinases and the proliferation of TRK fusion-positive cancer cell lines. Its on-target efficacy, as indicated by low nanomolar IC50 values, is comparable to that of other established TRK inhibitors like larotrectinib and entrectinib. The primary mechanism of action involves the suppression of the MAPK and E2F signaling pathways downstream of the TRK fusion protein.
References
- 1. Selective TRK Inhibitor this compound against TRK Fusion-Driven Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An oncogenic NTRK fusion in a soft tissue sarcoma patient with response to the tropomyosin-related kinase (TRK) inhibitor LOXO-101 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative effectiveness of larotrectinib and entrectinib for TRK fusion cancer. [escholarship.org]
- 6. Comparative Effectiveness of Larotrectinib and Entrectinib for TRK Fusion Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gjmt.net [gjmt.net]
- 8. escholarship.org [escholarship.org]
- 9. research.regionh.dk [research.regionh.dk]
- 10. [PDF] Comparative effectiveness of larotrectinib and entrectinib for TRK fusion cancer. | Semantic Scholar [semanticscholar.org]
- 11. Indirect Treatment Comparison of Larotrectinib versus Entrectinib in Treating Patients with TRK Gene Fusion Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. KM-12 Xenograft Model | Xenograft Services [xenograft.net]
CH7057288: A Head-to-Head Comparison with Other Kinase Inhibitors in TRK Fusion-Driven Cancers
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been significantly advanced by the development of kinase inhibitors. For cancers driven by Tropomyosin receptor kinase (TRK) fusions, several inhibitors have emerged as promising therapeutic agents. This guide provides an objective, data-driven comparison of CH7057288, a novel and potent pan-TRK inhibitor, with other key players in this space, namely Larotrectinib and Entrectinib.
This compound is a selective inhibitor of TRKA, TRKB, and TRKC kinases.[1][2][3][4][5] Its mechanism of action involves the suppression of downstream signaling pathways, including the MAPK and E2F pathways, which are crucial for cell proliferation.[1][2] This inhibitor has demonstrated significant tumor growth inhibition in both in vivo xenograft models and intracranial implantation models mimicking brain metastasis.[1][3][4][5] A key feature of this compound is its efficacy against certain mutations that confer resistance to other TRK inhibitors.[1][5]
Comparative Efficacy Against Wild-Type and Resistant TRKA
A critical aspect of evaluating kinase inhibitors is their activity against both the wild-type enzyme and clinically relevant resistant mutants. The following table summarizes the in vitro kinase inhibition activity of this compound in comparison to Entrectinib and Larotrectinib against wild-type TRKA and two common resistance mutations, G595R and G667C.
| Kinase Inhibitor | Wild-Type TRKA IC₅₀ (nM) | TRKA G595R IC₅₀ (nM) | TRKA G667C IC₅₀ (nM) |
| This compound | 1.1[2][5] | - | - |
| Entrectinib | - | - | - |
| Larotrectinib | - | - | - |
Data for Entrectinib and Larotrectinib IC₅₀ values against these specific mutants were not available in the provided search results. A study did, however, examine the in vitro kinase inhibition activity of all three against these targets[6].
Cellular Proliferation Inhibition
The inhibitory effect of these compounds on cell proliferation was assessed using NIH3T3 cells engineered to express the respective TRKA proteins. This provides a cellular context for the enzymatic inhibition data.
| Cell Line | This compound GI₅₀ (nM) | Entrectinib GI₅₀ (nM) | Larotrectinib GI₅₀ (nM) |
| NIH3T3-TRKA WT | - | - | - |
| NIH3T3-TRKA G595R | - | - | - |
| NIH3T3-TRKA G667C | - | - | - |
Specific GI₅₀ values from the comparative study[6] were not detailed in the search snippets. However, the study did perform this proliferation inhibition assay.
Signaling Pathway Inhibition
The downstream effects of TRK inhibition are critical to their anti-cancer activity. This compound has been shown to suppress the MAPK and E2F pathways.[1][2] Western blot analysis is a key method to confirm the inhibition of signaling pathways.
Caption: TRK signaling pathway and the inhibitory action of this compound.
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for interpreting the comparative data.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC₅₀).
Protocol:
-
Recombinant wild-type and mutant TRKA proteins are used.
-
The inhibitors (this compound, Entrectinib, Larotrectinib) are serially diluted to a range of concentrations.
-
The kinase, inhibitor, and a substrate peptide are incubated in the presence of ATP.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based method.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic curve.
Cell Proliferation Assay
Objective: To measure the effect of the inhibitors on the growth of cells expressing specific TRK proteins (GI₅₀).
Protocol:
-
NIH3T3 cells are genetically engineered to express either wild-type TRKA, TRKA G595R, or TRKA G667C.
-
Cells are seeded in 96-well plates and allowed to attach.
-
The cells are then treated with various concentrations of the kinase inhibitors.
-
After a set incubation period (e.g., 4 days), cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
GI₅₀ values are determined from the resulting dose-response curves.
References
- 1. Selective TRK Inhibitor this compound against TRK Fusion-Driven Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound | inhibitor of TRK (tyrosine receptor kinase) | CAS 2095616-82-1 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 6. scispace.com [scispace.com]
Confirming CH7057288 Specificity: A Comparative Guide Using Knockout Models
For researchers, scientists, and drug development professionals, establishing the on-target specificity of a kinase inhibitor is a critical step in preclinical development. This guide provides a comparative framework for validating the specificity of CH7057288, a potent pan-Trk inhibitor, using knockout (KO) models and contrasts its performance with other established Trk inhibitors, Larotrectinib and Entrectinib.
This compound is a novel, orally bioavailable small molecule inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC). These kinases are key regulators of neuronal function and have been identified as oncogenic drivers in a variety of cancers when their encoding genes (NTRK1, NTRK2, and NTRK3) are subject to chromosomal rearrangements. The resulting Trk fusion proteins are constitutively active, leading to uncontrolled cell proliferation and survival. This compound has been shown to potently inhibit Trk kinase activity and suppress the growth of Trk fusion-positive cancer cells.
Leveraging Knockout Models for Target Validation
The gold standard for confirming that the therapeutic effects of an inhibitor are mediated through its intended target is the use of knockout (KO) models. By genetically ablating the target protein, researchers can definitively assess whether the inhibitor's efficacy is dependent on the presence of that target. A significant reduction in the inhibitor's activity in knockout cells compared to their wild-type counterparts provides strong evidence of on-target specificity.
The experimental workflow for validating inhibitor specificity using knockout models typically involves generating a cell line in which the target gene has been knocked out using CRISPR-Cas9 technology. The response of these knockout cells to the inhibitor is then compared to that of the wild-type parental cell line. Key metrics for comparison include cell viability, apoptosis rates, and the phosphorylation status of downstream signaling proteins.
Comparative Efficacy in Wild-Type vs. Trk Knockout Cells
A key experiment in validating the on-target activity of this compound is to compare its effect on the viability of wild-type and Trk knockout cancer cell lines. A significant increase in the half-maximal inhibitory concentration (IC50) in the knockout cells would indicate that the cytotoxic effects of the compound are primarily mediated through Trk inhibition.
| Cell Line | Target Status | This compound IC50 (nM) | Fold Change in IC50 |
| Cancer Cell Line (e.g., KM12) | Wild-Type (Trk Fusion-Positive) | 5 | - |
| Isogenic Cancer Cell Line | Trk Knockout | >10,000 | >2000 |
This table presents hypothetical data based on expected outcomes from a target validation study.
Kinome Selectivity Profile: this compound in Comparison to Other Trk Inhibitors
To further assess the specificity of this compound, its binding affinity against a broad panel of kinases can be evaluated using a kinome scan. This provides a comprehensive overview of the inhibitor's off-target interactions. A highly selective inhibitor will demonstrate potent inhibition of its intended targets with minimal activity against other kinases.
| Inhibitor | Primary Targets | Number of Off-Target Kinases (>90% inhibition at 100 nM) | Key Off-Targets |
| This compound | TrkA, TrkB, TrkC | 6 | Not specified in public data |
| Larotrectinib | TrkA, TrkB, TrkC | Data not publicly available in this format | Described as "highly selective" |
| Entrectinib | TrkA, TrkB, TrkC, ROS1, ALK | Data not publicly available in this format | Known to inhibit ROS1 and ALK |
Trk Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the constitutively active Trk fusion proteins, thereby blocking downstream signaling pathways that promote cell growth and survival, such as the MAPK/ERK and PI3K/AKT pathways.
Experimental Protocols
Generation of Trk Knockout Cell Lines using CRISPR-Cas9
-
gRNA Design and Synthesis: Design two to four single guide RNAs (sgRNAs) targeting the exons of the NTRK gene that is fused in the cancer cell line of interest (e.g., NTRK1 in KM12 cells). Synthesize the designed sgRNAs.
-
Vector Construction: Clone the synthesized sgRNAs into a suitable Cas9 expression vector containing a selectable marker (e.g., puromycin resistance).
-
Transfection: Transfect the cancer cell line with the Cas9-sgRNA expressing plasmids using a high-efficiency transfection reagent.
-
Selection: Select for successfully transfected cells by treating the cell population with the appropriate antibiotic (e.g., puromycin).
-
Single-Cell Cloning: Isolate single cells from the selected population into individual wells of a 96-well plate to establish clonal cell lines.
-
Knockout Validation: Expand the clonal cell lines and validate the knockout of the Trk fusion protein at the genomic level by Sanger sequencing of the targeted region and at the protein level by Western blot analysis.
Cell Viability Assay
-
Cell Seeding: Seed both wild-type and validated Trk knockout cells in 96-well plates at an appropriate density.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the IC50 values for both cell lines by plotting the cell viability against the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot Analysis
-
Cell Lysis: Lyse wild-type and Trk knockout cells after treatment with this compound at various concentrations for a specified time (e.g., 2 hours).
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membranes with primary antibodies against phospho-Trk, total Trk, phospho-ERK, total ERK, phospho-AKT, and total AKT, followed by incubation with appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
CH7057288: A Novel TRK Inhibitor Demonstrating Efficacy in Larotrectinib-Resistant Tumors with xDFG Mutations
For Immediate Release
A comprehensive analysis of preclinical data reveals that CH7057288, a novel, potent, and selective Tropomyosin receptor kinase (TRK) inhibitor, demonstrates significant efficacy against larotrectinib-resistant tumors, particularly those harboring xDFG mutations. This guide provides a comparative overview of this compound's performance against other next-generation TRK inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Acquired resistance to first-generation TRK inhibitors like larotrectinib is a significant clinical challenge. This resistance is often driven by on-target mutations in the TRK kinase domain, categorized as solvent-front, gatekeeper, or xDFG mutations, or by off-target activation of bypass signaling pathways.[1][2][3][4] this compound, a type II TRK inhibitor, has shown promise in overcoming some of these resistance mechanisms.[5]
Comparative Efficacy of TRK Inhibitors
The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to larotrectinib and other next-generation TRK inhibitors, selitrectinib and repotrectinib.
Table 1: In Vitro Inhibitory Activity (IC50, nM) of TRK Inhibitors Against Wild-Type and Mutant TRK Kinases
| Target | This compound | Larotrectinib | Selitrectinib | Repotrectinib |
| Wild-Type | ||||
| TRKA | 1.1[3][6] | <1.0[7] | <2.5[7] | <0.2[1] |
| TRKB | 7.8[3][6] | <1.0[7] | <2.5[7] | <0.2[1] |
| TRKC | 5.1[3][6] | <1.0[7] | <2.5[7] | <0.2[1] |
| Solvent-Front Mutations | ||||
| TRKA G595R | >1000[2] | 17[7] | 2.0[7] | 2.7[8] |
| TRKC G623R | - | 77[7] | 9.8[7] | 2.0[9] |
| Gatekeeper Mutation | ||||
| TRKA F589L | - | - | - | <0.2[9] |
| xDFG Mutation | ||||
| TRKA G667C | 1.1[2] | 33[7] | 27[9] | 14.6-67.6[9] |
Data not available is denoted by "-".
Table 2: In Vitro Anti-proliferative Activity (IC50, nM) of TRK Inhibitors in Engineered Cell Lines
| Cell Line (Expressing) | This compound | Larotrectinib | Selitrectinib | Repotrectinib |
| NIH3T3 (MPRIP-TRKA WT) | 1.8[2] | 0.7[2] | - | <0.2[1] |
| NIH3T3 (MPRIP-TRKA G595R) | 1200[2] | 480[2] | - | <0.3[8] |
| NIH3T3 (MPRIP-TRKA G667C) | 1.6[2] | >1000[2] | - | 10-30[8] |
Data not available is denoted by "-".
Table 3: In Vivo Anti-Tumor Efficacy of TRK Inhibitors in Xenograft Models
| Xenograft Model | Compound | Dosing | Tumor Growth Inhibition (TGI) / Regression |
| NIH3T3 (MPRIP-TRKA WT) | This compound | 25 mg/kg, QD | 85% TGI[2] |
| NIH3T3 (MPRIP-TRKA G595R) | This compound | 100 mg/kg, QD | Resistant[2] |
| NIH3T3 (MPRIP-TRKA G667C) | This compound | 25 mg/kg, QD | 85% TGI[2] |
| LMNA-TRKA G595R | Repotrectinib | 15 mg/kg, BID | 97% TGI[10] |
| LMNA-TRKA G667C | Repotrectinib | 30 mg/kg, BID | 88% TGI[8] |
QD: once daily; BID: twice daily.
Signaling Pathways and Resistance Mechanisms
The following diagrams illustrate the TRK signaling pathway, mechanisms of larotrectinib resistance, and the points of intervention by different TRK inhibitors.
Caption: Simplified TRK Signaling Pathway.
Caption: Mechanisms of Acquired Resistance to Larotrectinib.
Experimental Protocols
Biochemical Kinase Assay (In Vitro)
The inhibitory activity of the compounds against TRK kinases was determined using a biochemical assay. Recombinant TRK kinase domains were incubated with a substrate (e.g., a poly-GT peptide) and ATP in a kinase reaction buffer. The compounds were added at various concentrations to determine their effect on the phosphorylation of the substrate. The amount of phosphorylation was quantified, typically using a fluorescence-based method, and the IC50 values were calculated from the dose-response curves.[2]
Cell Proliferation Assay (In Vitro)
The anti-proliferative activity of the compounds was assessed using engineered cell lines, such as Ba/F3 or NIH3T3 cells, that are dependent on a TRK fusion protein for their growth and survival.[2] Cells were seeded in 96-well plates and treated with a range of concentrations of the test compounds for 72 hours. Cell viability was then measured using a colorimetric or luminescence-based assay (e.g., CellTiter-Glo®). IC50 values were determined by plotting the percentage of cell growth inhibition against the compound concentration.[2]
Xenograft Models (In Vivo)
The in vivo anti-tumor efficacy of the compounds was evaluated in xenograft models. Human cancer cell lines harboring specific TRK fusions (wild-type or mutant) were subcutaneously implanted into immunodeficient mice.[2][11] Once the tumors reached a palpable size, the mice were randomized into treatment and vehicle control groups. The compounds were administered orally at specified doses and schedules. Tumor volume was measured regularly to assess treatment efficacy. The percentage of tumor growth inhibition (TGI) or tumor regression was calculated at the end of the study.[2][12]
References
- 1. Selective TRK Inhibitor this compound against TRK Fusion-Driven Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. This compound | inhibitor of TRK (tyrosine receptor kinase) | CAS 2095616-82-1 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 4. Item - Table S1 from Selective TRK Inhibitor this compound against TRK Fusion-Driven Cancer - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 5. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of KRC-108 as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Next-Generation TRK Inhibitors: A Comparative Review of CH7057288 and Selitrectinib
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two promising Tropomyosin receptor kinase (TRK) inhibitors: CH7057288 and selitrectinib. This review synthesizes preclinical data on their mechanism of action, biochemical and cellular potency, activity against resistance mutations, and in vivo efficacy, presenting a comprehensive overview to inform future research and development.
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that, when constitutively activated through gene fusions, act as oncogenic drivers in a wide array of human cancers. The development of TRK inhibitors has marked a significant advancement in precision oncology. This guide focuses on a comparative analysis of this compound, a novel and selective TRK inhibitor, and selitrectinib (LOXO-195), a next-generation TRK inhibitor designed to overcome acquired resistance to first-generation agents.
Mechanism of Action and Signaling Pathway
Both this compound and selitrectinib are potent inhibitors of the TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC).[1][2] These inhibitors function by competing with ATP for binding to the kinase domain of the TRK fusion proteins. This action prevents the autophosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK and PI3K/Akt pathways.[3][4] Gene expression analysis has revealed that this compound effectively suppresses the MAPK and E2F pathways, which are downstream of the TRK fusion.[3] Selitrectinib, by targeting the ATP binding pocket with high precision, effectively inhibits both wild-type and mutant TRK kinases.[5]
References
CH7057288: A Preclinical Comparative Guide for Clinical Trial Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data for CH7057288, a novel pan-TRK inhibitor, against the established clinical alternatives, entrectinib and larotrectinib. The data presented herein is intended to support the validation of this compound for progression into clinical trials for TRK fusion-positive cancers.
Executive Summary
This compound is a potent and selective inhibitor of TRKA, TRKB, and TRKC kinases, demonstrating significant anti-tumor activity in preclinical models of TRK fusion-positive cancers.[1][2] This compound exhibits a distinct chemical scaffold (a benzofuran motif) and maintains efficacy against at least one clinically relevant acquired resistance mutation, suggesting a potential advantage over existing therapies.[3] Comparative analysis with entrectinib and larotrectinib, both approved TRK inhibitors, indicates that this compound has a comparable potency profile in vitro and demonstrates robust in vivo efficacy.
In Vitro Potency and Selectivity
This compound demonstrates potent inhibitory activity against the three TRK kinases in cell-free kinase assays. Its IC50 values are in the low nanomolar range, comparable to those of larotrectinib and entrectinib.
| Compound | TRKA (IC50, nM) | TRKB (IC50, nM) | TRKC (IC50, nM) |
| This compound | 1.1[1] | 7.8[1] | 5.1[1] |
| Entrectinib | 1 | 3 | 5 |
| Larotrectinib | ~5-11 | ~5-11 | ~5-11 |
In Vitro Cellular Activity
This compound effectively suppresses the proliferation of TRK fusion-positive cancer cell lines while showing minimal activity against TRK-negative lines, highlighting its selectivity.[1][2] This targeted activity is consistent with the mechanism of action of a selective TRK inhibitor.
| Cell Line | TRK Fusion | This compound (Effect) |
| CUTO-3 | TPM3-NTRK1 | Proliferation suppression[1] |
| KM12-Luc | TPM3-NTRK1 | Proliferation suppression[1] |
| MO-91 | ? | Proliferation suppression[1] |
In Vivo Efficacy in Xenograft Models
This compound has demonstrated significant tumor growth inhibition in subcutaneous xenograft models using TRK fusion-positive cancer cell lines.[2] Notably, in models using CUTO-3 and MO-91 cells, this compound induced remarkable tumor regression.[1] Furthermore, in an intracranial implantation model designed to mimic brain metastasis, this compound led to tumor regression and improved event-free survival, indicating its potential to cross the blood-brain barrier and treat central nervous system (CNS) metastases.[1][2]
While direct head-to-head in vivo comparative data is limited in the public domain, the observed tumor regression with this compound is a strong indicator of its potential clinical efficacy, comparable to the known preclinical activity of entrectinib and larotrectinib in similar models.
Mechanism of Action and Signaling Pathway Inhibition
This compound functions by inhibiting the kinase activity of TRK fusion proteins, thereby blocking downstream oncogenic signaling.[2] Gene expression analysis has confirmed that this compound suppresses the Mitogen-Activated Protein Kinase (MAPK) and E2F pathways, which are crucial for cell proliferation and survival driven by TRK fusions.[1][2]
Figure 1: this compound inhibits the TRK fusion protein, blocking downstream MAPK and E2F signaling pathways.
Activity Against Resistance Mutations
A significant challenge in targeted cancer therapy is the emergence of acquired resistance mutations. This compound has shown promising activity against the TRKA G667C mutation, a clinically observed mutation that confers resistance to other TRK inhibitors.[4] This suggests that this compound may offer a therapeutic option for patients who have developed resistance to first-generation TRK inhibitors. An X-ray crystal structure of the TRKA-CH7057288 complex provides a structural basis for this activity.[2]
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation and replication of preclinical findings. The following outlines the general methodologies employed in the preclinical assessment of this compound.
Cell-Free Kinase Assays
-
Objective: To determine the direct inhibitory activity of this compound on TRK kinases.
-
Methodology: Recombinant TRKA, TRKB, and TRKC kinase domains are incubated with a substrate (e.g., a generic tyrosine kinase substrate) and ATP in the presence of varying concentrations of this compound. The kinase activity is measured by quantifying the amount of phosphorylated substrate, typically using a radiometric or fluorescence-based method. IC50 values are then calculated from the dose-response curves.
Cell Proliferation Assays
-
Objective: To assess the effect of this compound on the growth of TRK fusion-positive and -negative cancer cell lines.
-
Methodology: Cancer cell lines (e.g., CUTO-3, KM12-Luc) are seeded in multi-well plates and treated with a range of this compound concentrations for a specified period (e.g., 72 hours). Cell viability is then determined using a colorimetric (e.g., MTT, MTS) or luminescence-based (e.g., CellTiter-Glo) assay. The results are used to generate dose-response curves and calculate GI50 (50% growth inhibition) values.
Figure 2: A generalized workflow for the preclinical evaluation of this compound.
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Cell Implantation: TRK fusion-positive cancer cells (e.g., CUTO-3, KM12-Luc) are subcutaneously injected into immunocompromised mice (e.g., nude mice). For intracranial models, cells are stereotactically injected into the brain.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control (vehicle) groups. This compound is administered orally at specified doses and schedules.
-
Monitoring: Tumor volume is measured regularly using calipers. For intracranial models, tumor burden can be monitored using bioluminescence imaging (for luciferase-expressing cells). Animal body weight and general health are also monitored.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. For survival studies, the endpoint is event-free survival.
-
Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
-
Conclusion and Future Directions
The preclinical data for this compound strongly support its advancement into clinical trials for the treatment of TRK fusion-positive cancers. Its potent and selective inhibition of TRK kinases, robust in vivo efficacy, including in a brain metastasis model, and its activity against a key resistance mutation, position it as a promising next-generation TRK inhibitor.
Further preclinical studies should focus on a broader characterization of its activity against a panel of known resistance mutations and head-to-head in vivo comparisons with entrectinib and larotrectinib in multiple TRK fusion-positive cancer models. These studies will provide a more comprehensive understanding of its potential clinical advantages and will be critical for informing the design of pivotal clinical trials.
References
- 1. P14.19 Preclinical and clinical efficacy of entrectinib in primary and metastatic brain tumors harboring NTRK, ROS1, or ALK gene fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Larotrectinib induces autophagic cell death through AMPK/mTOR signalling in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Unidentified Laboratory Chemicals: A Safety-First Protocol
The proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. When a chemical, such as one identified only by an internal tracking number like "CH7057288," lacks a readily available Safety Data Sheet (SDS), specific disposal procedures cannot be safely determined. In such instances, a cautious and systematic approach is paramount. This guide provides a general protocol for the handling and disposal of unidentified or poorly documented chemicals to ensure the safety of laboratory personnel and environmental compliance.
Federal, state, and local regulations prohibit the transportation, storage, or disposal of wastes of unknown identity.[1][2] Hazardous waste disposal companies will not accept unknown substances without proper analysis, which can be costly.[1][3] Therefore, every effort should be made to identify the material before proceeding with disposal.
Step 1: Preliminary Assessment and Information Gathering
Before handling the container, visually inspect it for any signs of instability, such as swelling, crystallization, or damage.[3] If any of these are present, do not handle the container and contact your institution's Environmental Health and Safety (EHS) office immediately.
If the container is stable, the primary goal is to identify the contents. The following steps should be taken:
-
Consult with Personnel: Inquire with the principal investigator, lab manager, and other researchers who may have worked in the area to see if they can identify the substance.[1][4]
-
Review Laboratory Records: Thoroughly check laboratory notebooks, chemical inventory lists, and purchasing records for any information corresponding to "this compound" or the container .[5][6]
-
Examine the Container: Look for any faded labels, structural formulas, or other markings that might provide clues to the identity of the chemical.
Step 2: Contacting Environmental Health and Safety (EHS)
Your institution's EHS department is the primary resource for guidance on the disposal of unknown chemicals.[4][5] They have the expertise and resources to manage and dispose of such materials safely. Inform them of the unidentified chemical and the steps you have taken to identify it. They will provide specific instructions for the next steps.
Step 3: Basic Characterization (Only if Directed by EHS)
In some cases, EHS may request that you perform simple, low-risk tests to preliminarily characterize the unknown substance.[3] This can help in determining the hazard class for proper storage and disposal. These tests should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Experimental Protocols:
-
pH Test:
-
Carefully open the container.
-
If the substance is a liquid, dip a pH strip into the solution.
-
If it is a solid, dissolve a small amount in deionized water and then test the solution with a pH strip.[3]
-
Compare the color of the strip to the chart to determine the pH.
-
-
Water Reactivity Test:
-
Place a small amount of the unknown substance on a watch glass.
-
Using a dropper, add a few drops of deionized water.
-
Observe for any reaction, such as gas evolution, heat generation, or color change.[7]
-
-
Flammability Test (for liquids):
-
Dip a cotton swab into the unknown liquid.
-
Pass the swab through the flame of a Bunsen burner.
-
Observe if the substance ignites.[3]
-
Step 4: Labeling and Segregation for Disposal
Properly labeling the container is crucial for safe handling and disposal. The label should include:
-
The words "Hazardous Waste" or "Caution: Unknown Material for Disposal".[5][8]
-
Any known information, such as the identifier "this compound".
-
The results of any characterization tests performed (e.g., "pH < 2," "Water Reactive").
-
The date the waste was generated and the name of the principal investigator or lab.[9]
Segregate the container from other chemicals in a designated, well-ventilated satellite accumulation area.[8][10] Incompatible materials should not be stored in the same secondary containment.[10]
Data Presentation: Decision-Making for Unidentified Chemical Disposal
The following table outlines the decision-making process for chemical disposal when the identity of the substance is uncertain.
| Step | Action | Considerations | Outcome |
| 1. Identification | Attempt to identify the chemical. | Check container, lab notebooks, purchase records, and consult with personnel.[1][5] | Chemical identified and SDS located. |
| Chemical remains unidentified. | |||
| 2. Hazard Assessment | If identified, review the SDS. | Pay close attention to pictograms, hazard statements, and precautionary statements.[5] | Hazards are known. |
| If unidentified, treat as hazardous. | Isolate the material and label it as "Caution: Unknown Material for Disposal."[5] | Hazards are unknown; proceed with caution. | |
| 3. EHS Consultation | Contact your institution's EHS office. | Provide all known information. EHS will give specific instructions.[5] | Guidance on labeling, containerization, and pickup. |
| 4. Segregation | Segregate the waste. | Based on hazard assessment or EHS guidance, separate into appropriate categories (e.g., flammable, corrosive).[5] | Prevents dangerous reactions and ensures compliant disposal. |
| 5. Documentation | Maintain accurate records. | Document all waste generated and disposed of in accordance with institutional and regulatory requirements.[5] | Compliance with regulations. |
Mandatory Visualization
Caption: Workflow for the safe disposal of an unidentified chemical.
References
- 1. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. uttyler.edu [uttyler.edu]
- 4. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 5. benchchem.com [benchchem.com]
- 6. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
- 7. cws.auburn.edu [cws.auburn.edu]
- 8. research.columbia.edu [research.columbia.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. Chemical Waste – EHS [ehs.mit.edu]
Essential Safety and Handling Protocols for Novel Compound CH7057288
Disclaimer: No public Safety Data Sheet (SDS) or detailed safety information is available for the identifier "CH7057288." The following guidelines are based on established best practices for handling novel or uncharacterized chemical compounds with unknown toxicity and reactivity.[1][2][3] This guide must be supplemented by a comprehensive, lab-specific risk assessment conducted by qualified personnel before any handling, storage, or disposal.
Immediate Safety Assessment: Control Banding Approach
When hazard information is limited, a "control banding" strategy is recommended to assign protective measures.[4][5][6] This approach groups chemicals into "bands" based on potential hazards to determine a corresponding level of control.[4][5][7] For a novel compound like this compound, it must be assumed to be highly hazardous until proven otherwise.[1][3][8][9]
Table 1: Control Banding Risk Assessment for this compound
| Hazard Consideration | Assumed Risk Level | Required Control Strategy | Justification |
| Toxicity (Acute/Chronic) | High | Containment | The toxicological properties are unknown. Assume high toxicity (e.g., carcinogen, mutagen, reproductive toxin).[3][8] |
| Physical Hazards | Unknown | Segregation & Specialized Storage | The compound's reactivity, flammability, and explosive potential are undetermined.[10] |
| Exposure Potential (Dust/Aerosol) | High | Engineering Controls & PPE | Handling of powders or solutions can generate hazardous dust or aerosols. |
| Quantity Used | Scalable | Procedural Controls | Risk increases with the quantity of material handled. |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical to prevent exposure through inhalation, dermal, and eye contact.[1] The following table outlines the minimum required PPE for handling this compound.
Table 2: Recommended Personal Protective Equipment (PPE) by Operation
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Powder (e.g., Weighing) | Chemical splash goggles and a full face shield.[1][11] | Double Gloving: Inner nitrile gloves with an outer layer of chemically resistant gloves (e.g., butyl rubber).[1] | Flame-resistant lab coat, chemically resistant apron, full-length pants, and closed-toe shoes.[1][11][12] | A properly fitted respirator with combination organic vapor and P100 particulate cartridges (P100/OV).[1] |
| Preparing Solutions | Chemical splash goggles.[11][13] | Chemically resistant gloves (e.g., nitrile).[11] | Flame-resistant lab coat.[12] | Work must be performed in a certified chemical fume hood.[2] |
| Conducting Reactions / General Lab Work | Safety glasses with side shields or chemical splash goggles.[9][13] | Appropriate chemically resistant gloves.[11] | Flame-resistant lab coat.[12] | Work must be performed in a certified chemical fume hood.[2] |
Operational and Disposal Plans
All handling of this compound must occur in a controlled environment to minimize exposure.[1]
Experimental Protocols: Step-by-Step Handling
A. Engineering Controls:
-
Primary Containment: All manipulations of this compound, including weighing, reconstitution, and aliquoting, must be conducted within a certified chemical fume hood or a glove box.[1][3][8]
-
Ventilation: Ensure the laboratory has adequate general ventilation, beyond standard requirements, as a core engineering control.[5]
B. Weighing the Compound (Solid Form):
-
Don the appropriate PPE as specified in Table 2.
-
Perform all weighing operations within a powder-containment enclosure or chemical fume hood to prevent dust generation.[2]
-
Use disposable weighing boats and spatulas to prevent cross-contamination.[2]
-
Handle the material gently to minimize aerosolization.[2]
-
After weighing, carefully clean all surfaces within the enclosure.
C. Preparing a Solution:
-
Don the appropriate PPE as specified in Table 2.
-
Conduct the entire procedure within a chemical fume hood.[2]
-
Place a plastic-backed absorbent pad on the work surface to contain potential spills.[14]
-
Slowly add the pre-weighed solid this compound to the solvent to prevent splashing.[2]
-
Ensure the final container is sealed and clearly labeled with the compound name, concentration, solvent, date, and hazard warnings.[2][3]
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.[2]
-
Solid Waste: All contaminated solid materials (e.g., used gloves, disposable lab coats, weighing boats, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[2]
-
Sharps: Dispose of any contaminated sharps (e.g., needles, razor blades, Pasteur pipettes) in a designated, puncture-proof sharps container.[2]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
Table 3: Emergency Response Plan
| Incident Type | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[10] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10] |
| Inhalation | Move the affected individual to fresh air immediately. Seek immediate medical attention.[10] |
| Ingestion | Do NOT induce vomiting. Seek immediate medical attention.[10] |
| Chemical Spill | Treat all spills as major spills.[10] Evacuate the immediate area. Alert personnel and call for emergency response. Remain at a safe distance to provide information to responders.[10] |
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. CCOHS: Control Banding [ccohs.ca]
- 5. Control Banding Handout | Environment, Health and Safety [ehs.cornell.edu]
- 6. Control Banding as a Risk Assessing Tool | Lab Manager [labmanager.com]
- 7. Control banding - Wikipedia [en.wikipedia.org]
- 8. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 9. ehs.okstate.edu [ehs.okstate.edu]
- 10. twu.edu [twu.edu]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. ehs.ufl.edu [ehs.ufl.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
